molecular formula C10H12FNO B1397824 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine CAS No. 1227176-92-2

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No.: B1397824
CAS No.: 1227176-92-2
M. Wt: 181.21 g/mol
InChI Key: OYOBOKVHFNIIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (CAS 1227176-92-2) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring system substituted with a fluorine atom and a tetrahydropyran group, a structural motif known to confer valuable physicochemical properties to potential therapeutic agents. The incorporation of fluorine is a well-established strategy in drug design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and bioavailability, ultimately enhancing its potential as a drug candidate . Fluorine's high electronegativity and the strength of the carbon-fluorine bond allow researchers to fine-tune electronic characteristics and block metabolically labile sites, thereby improving the pharmacokinetic profile of lead compounds . The tetrahydropyran moiety contributes to the three-dimensional structure and can influence the molecule's conformational bias and interaction with biological targets. As a key building block, this compound is intended for the synthesis of novel molecular entities for research applications in areas such as oncology, virology, and central nervous system diseases . This product is supplied for laboratory research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-fluoro-3-(oxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBOKVHFNIIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731527
Record name 2-Fluoro-3-(oxan-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227176-92-2
Record name 2-Fluoro-3-(oxan-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Safe Handling and Process Control of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect and the Safety Trade-off

Fluorinated pyridines (e.g., 2-fluoropyridine, 2,6-difluoropyridine) are ubiquitous in modern drug discovery. The introduction of fluorine modulates pKa, lipophilicity, and metabolic stability, often blocking labile sites from oxidative metabolism (the "fluorine scan"). However, the very electronic properties that make these motifs valuable—high electronegativity and ring electron deficiency—create distinct safety hazards.

Unlike standard pyridine, fluorinated analogs possess a heightened susceptibility to Nucleophilic Aromatic Substitution (


).[1][2] This reactivity profile introduces risks of rapid, exothermic runaway reactions when coupled with strong nucleophiles, necessitating a departure from standard organic handling protocols.

Physicochemical Profile & Hazard Identification

The introduction of fluorine atoms onto the pyridine ring significantly alters the physical properties compared to the parent heterocycle. Below is the safety profile for 2-Fluoropyridine , the archetypal reagent in this class.

Table 1: Core Safety Data (2-Fluoropyridine)[1][2]
PropertyValue / ClassificationOperational Implication
CAS Number 372-48-5Unique identifier for inventory tracking.[1][2]
Physical State Volatile LiquidHigh vapor pressure; requires active ventilation.[1][2]
Flash Point ~20°C (Closed Cup)Class 3 Flammable. Vapors can travel to ignition sources.[1][2] Grounding is mandatory.[1][2]
Boiling Point 126°CModerate, but forms azeotropes with water/alcohols.[1][2]
Acute Toxicity H301 (Oral), H311 (Dermal), H331 (Inhalation)Toxic. Rapid absorption through skin and mucous membranes.
Reactivity High (

active)
Risk of violent reaction with hydrides (NaH), alkoxides, and organolithiums.

Critical Hazard Note: Fluorinated pyridines are not just toxic; they are dermally active .[1][2] The lipophilic nature of the fluorinated ring facilitates rapid transdermal transport, carrying the toxic pyridine core into the systemic circulation. Standard lab coats are insufficient protection against spills.[1][2]

Operational Handling & PPE: The Permeation Fallacy

A common error in handling pyridine derivatives is the reliance on standard disposable nitrile gloves.[1][2] Nitrile rubber offers poor protection against pyridine compounds. [1][2]

The Glove Hierarchy

Research indicates that pyridine and its derivatives can permeate standard 4-mil nitrile gloves in < 1 minute .[1][2]

  • Routine Handling (Splash Protection): Double-gloving is required.[1][2]

    • Inner Layer: 4-mil Nitrile (for dexterity).[1][2]

    • Outer Layer: 8-mil Nitrile or Neoprene.[1][2]

    • Protocol: Immediately remove and wash hands upon any splash contact.[1][2]

  • High-Risk Operations (Decanting/Scale-up):

    • Mandatory: Laminate film gloves (e.g., Silver Shield™ / 4H®).[1][2]

    • Why: Laminates offer >4 hours of breakthrough time against pyridines, whereas nitrile fails almost instantly.[1][2]

Process Safety: Managing the Exotherm

The primary synthetic utility of fluorinated pyridines is the displacement of the fluorine atom by nucleophiles (amines, alkoxides, thiols).

Mechanism and Causality

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The electronegative nitrogen and fluorine atoms pull electron density from the ring carbons, lowering the activation energy for nucleophilic attack.

  • Attack: Nucleophile attacks the C-F carbon.[1][2][3]

  • Intermediate: Formation of the anionic Meisenheimer complex .

  • Elimination: Loss of fluoride restores aromaticity.[1][2][3]

The Hazard: The formation of the Meisenheimer complex is often rapid and exothermic. If the nucleophile (e.g., Sodium Hydride, Lithium Diisopropylamide) is added too quickly to the fluoropyridine (or vice versa) without adequate cooling, the heat generation can exceed the cooling capacity of the vessel, leading to solvent boiling or thermal runaway.

Experimental Protocol: Safe Coupling

Scenario: Reaction of 2-Fluoropyridine with a secondary amine using NaH in DMF.

  • Preparation: Dry DMF is essential.[1][2] Water reacts with NaH to release

    
     gas (explosion hazard) and generates NaOH, which hydrolyzes the fluoropyridine.
    
  • Vessel Setup: 3-neck flask equipped with:

    • Internal temperature probe (Thermocouple).[1][2]

    • Reflux condenser (connected to

      
       line).[1][2]
      
    • Pressure-equalizing addition funnel.[1][2]

  • Reagent Addition (The "Reverse Addition" Method):

    • Standard: Suspend NaH in DMF and cool to 0°C.

    • Step A: Add the amine slowly.[1][2] Wait for

      
       evolution to cease.
      
    • Step B: Add 2-Fluoropyridine dropwise via the addition funnel.[1][2]

    • Control: Monitor internal temp.[1][2] Do not allow exotherm to exceed 5-10°C above setpoint.[1][2]

  • Quenching:

    • Never quench directly with water if large excess NaH remains.[1][2]

    • Use Isopropanol (IPA) or Methanol first to destroy excess hydride gently, then add water.[1][2]

Visualization: Safe Workflow Logic

The following diagram outlines the decision logic and safety barriers for this workflow.

SNAr_Safety_Protocol Start Start: Reaction Planning Risk_Assess Risk Assessment: Check Flash Point & Toxicity Select Laminate Gloves Start->Risk_Assess Setup Reactor Setup: Inert Atmosphere (N2) Temp Probe Active Risk_Assess->Setup Reagent_Prep Reagent Prep: Suspend NaH in Dry DMF Cool to 0°C Setup->Reagent_Prep Amine_Add Add Nucleophile (Amine) Vent H2 Gas Reagent_Prep->Amine_Add Check_Temp Stable Temp < 5°C? Amine_Add->Check_Temp Check_Temp->Reagent_Prep No (Wait) F_Pyridine_Add Add 2-Fluoropyridine DROPWISE via Funnel Check_Temp->F_Pyridine_Add Yes Exotherm_Check Exotherm Detected? F_Pyridine_Add->Exotherm_Check Stop_Add STOP ADDITION Increase Cooling Exotherm_Check->Stop_Add Yes (>10°C rise) Reaction_Complete Reaction Complete (TLC/LCMS Check) Exotherm_Check->Reaction_Complete No (Stable) Stop_Add->F_Pyridine_Add Temp Stabilized Quench Quench Protocol: 1. Isopropanol (Kill NaH) 2. Water (Solubilize salts) Reaction_Complete->Quench Waste Waste Disposal: Segregated Halogenated Stream Quench->Waste

Figure 1: Step-by-step logic flow for the safe nucleophilic aromatic substitution of fluoropyridines, emphasizing thermal control points.

Waste Management & Decontamination[1]

Proper disposal is critical due to the stability of the C-F bond and the toxicity of the pyridine core.

  • Segregation: Do not mix fluorinated pyridine waste with general organic oxidizers (e.g., nitric acid waste) due to the risk of nitration exotherms.[1][2]

  • Labeling: Clearly label as "Halogenated Organic Solvent - Toxic".

  • Destruction:

    • Fluorinated compounds generally require high-temperature incineration (>1100°C) with flue gas scrubbing.[1][2]

    • Standard low-temp incineration may result in incomplete combustion, releasing HF gas or fluorinated byproducts into the atmosphere.[1][2]

  • Spill Cleanup:

    • Small spills (<10 mL): Absorb with vermiculite or sand.[1][2] Do not use paper towels (flammability).[1][2]

    • Decontamination: Wash the area with a dilute surfactant solution.[1][2] Avoid bleach (hypochlorite) as it can react with amine byproducts to form chloramines.[1][2]

References

  • Sigma-Aldrich (Merck). (2025).[1][2][4] Safety Data Sheet: 2-Fluoropyridine. Retrieved from [1][2]

  • Fisher Scientific. (2025).[1][2][4] 2-Fluoropyridine Safety Data Sheet. Retrieved from [1][2]

  • Ansell. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data. (Note: Refer to "Pyridine" data for conservative estimates on fluorinated analogs).[1][2] Retrieved from [1][2]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from

  • BenchChem. (2025).[1][2][4] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

Sources

An In-depth Technical Guide to 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis methodologies, and its emerging applications as a key building block in the development of novel therapeutics. Particular emphasis is placed on elucidating the synthetic pathways and the strategic importance of the unique combination of the fluoropyridine and tetrahydropyran moieties.

Introduction

The strategic incorporation of fluorine atoms and saturated heterocyclic rings into molecular scaffolds is a cornerstone of modern drug design. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while saturated heterocycles like tetrahydropyran can enhance solubility and provide three-dimensional diversity. 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine embodies this design philosophy, merging the advantageous properties of a 2-fluoropyridine ring with a tetrahydropyran substituent. This unique combination has positioned it as a valuable intermediate in the synthesis of a variety of biologically active compounds. This guide aims to be an essential resource for researchers leveraging this compound in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

Chemical Formula: C₁₀H₁₂FNO[1]

Molecular Weight: 181.21 g/mol [1]

IUPAC Name: 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

CAS Number: 1227176-92-2[1][2]

Structure:

Figure 1: Chemical structure of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine.

Physicochemical Properties:

PropertyValueSource
Boiling Point 264.1±35.0 °C (Predicted)[1]
Appearance Not specified (likely a liquid or low-melting solid at room temperature)
Solubility Not specified

Synthesis and Manufacturing

The synthesis of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine is not widely detailed in standard chemical literature, but its structure suggests a logical synthetic approach based on modern cross-coupling methodologies. The most probable and industrially scalable route involves the coupling of a functionalized pyridine ring with a tetrahydropyran derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is illustrated below. The key disconnection is the C-C bond between the pyridine and tetrahydropyran rings, which can be formed via a palladium-catalyzed cross-coupling reaction.

Retrosynthesis cluster_pyridine Pyridine Precursor cluster_thp Tetrahydropyran Precursor Target 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine Disconnection C-C Bond Formation (Cross-Coupling) Target->Disconnection Intermediates Disconnection->Intermediates Pyridine 2-Fluoro-3-halopyridine (X = Br, I) Intermediates->Pyridine THP Tetrahydropyran-4-yl Organometallic Reagent (e.g., Boronic acid/ester, Zinc reagent) Intermediates->THP

Figure 2: Retrosynthetic analysis of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. This approach would utilize a 2-fluoro-3-halopyridine and a tetrahydropyran-4-yl boronic acid or its ester derivative.

Reaction Scheme:

Suzuki_Coupling Reactant1 2-Fluoro-3-bromopyridine Product 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine Reactant1->Product Pd Catalyst, Base Solvent, Heat Reactant2 Tetrahydropyran-4-ylboronic acid pinacol ester Reactant2->Product

Figure 3: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-3-bromopyridine (1.0 eq), tetrahydropyran-4-ylboronic acid pinacol ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq) or K₂CO₃.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient in mediating the transmetalation and reductive elimination steps of the Suzuki-Miyaura coupling cycle.

  • Base: The base is crucial for the activation of the boronic acid derivative, facilitating the transmetalation step.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Alternative Synthetic Route: Negishi Coupling

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, offers an alternative pathway. This method can be advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare.

Reaction Scheme:

Negishi_Coupling Reactant1 2-Fluoro-3-iodopyridine Product 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine Reactant1->Product Pd Catalyst Solvent Reactant2 (Tetrahydro-2H-pyran-4-yl)zinc(II) chloride Reactant2->Product

Figure 4: Proposed Negishi coupling for the synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation of the Organozinc Reagent: The (tetrahydro-2H-pyran-4-yl)zinc(II) chloride can be prepared in situ from 4-bromotetrahydropyran via lithium-halogen exchange followed by transmetalation with zinc chloride.

  • Coupling Reaction: To a solution of 2-fluoro-3-iodopyridine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add the freshly prepared solution of the organozinc reagent (1.1-1.5 eq) at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Spectroscopic Characterization

While a comprehensive, publicly available dataset is limited, the expected spectroscopic features of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic coupling patterns (doublet of doublets, doublet of triplets) due to ¹H-¹H and ¹H-¹⁹F coupling.

  • Tetrahydropyran Ring Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the oxygen atom will be deshielded and appear at a higher chemical shift.

  • Methine Proton: The proton at the C4 position of the tetrahydropyran ring, attached to the pyridine ring, will likely appear as a multiplet.

¹³C NMR Spectroscopy (Predicted):

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

  • Tetrahydropyran Ring Carbons: Four signals in the aliphatic region (δ 25-70 ppm). The carbons adjacent to the oxygen will be downfield.

Mass Spectrometry (Predicted):

  • Molecular Ion Peak (M⁺): An ion at m/z = 181, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of fragments from the tetrahydropyran ring and potentially the fluorine atom.

Applications in Drug Discovery

The 2-fluoro-3-(substituted)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved drugs. The fluorine atom at the 2-position can serve as a metabolic blocker and can modulate the pKa of the pyridine nitrogen, influencing its pharmacokinetic and pharmacodynamic properties. The tetrahydropyran moiety is often used to improve solubility and introduce a favorable three-dimensional vector for binding to biological targets.

While specific applications of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine are often proprietary and found within patent literature, its utility as a synthetic intermediate can be inferred from its structural motifs. It is a key building block for the synthesis of inhibitors of various kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders.

Safety and Handling

No specific material safety data sheet (MSDS) for 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine is publicly available. However, based on the known hazards of related compounds, such as fluoropyridines, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Fluoropyridines are generally considered to be irritants to the skin, eyes, and respiratory tract. They may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the supplier-specific MSDS before handling this compound.

Conclusion

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine is a valuable and versatile building block in contemporary drug discovery. Its synthesis, primarily through palladium-catalyzed cross-coupling reactions, is amenable to scale-up for medicinal chemistry campaigns. The strategic combination of a fluorinated pyridine and a saturated tetrahydropyran ring provides a powerful tool for chemists to fine-tune the properties of lead compounds. As the demand for novel therapeutics continues to grow, the importance of such well-designed synthetic intermediates is poised to increase. This guide serves as a foundational resource for researchers seeking to harness the potential of this promising chemical entity.

References

  • PubChem. 2-Fluoropyridine. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Synthesis of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

[1]

Part 1: Executive Summary & Chemical Profile[1]

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands.[1] The incorporation of the tetrahydropyran (THP) ring at the C3 position of the pyridine scaffold improves aqueous solubility and metabolic stability compared to carbocyclic analogs, while the C2-fluorine atom serves as a bioisostere for hydrogen or a handle for further nucleophilic aromatic substitution (

1
Commercial Reality Check

Unlike commodity reagents, this specific isomer is rarely available as an in-stock, shelf-stable item .[1] While aggregators (e.g., eMolecules, MolPort) may list it, these are typically "make-on-demand" entries with lead times of 4–8 weeks.[1]

Recommendation: For requirements >10g, in-house synthesis or a direct contract with a custom synthesis organization (CRO) using the protocols defined below is the most reliable sourcing strategy.

Chemical Identity Table
PropertySpecification
Systematic Name 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
Molecular Formula

Molecular Weight 181.21 g/mol
SMILES FC1=C(C2CCOCC2)C=CC=N1
Key Precursors 2-Fluoro-3-iodopyridine; 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
LogP (Predicted) ~1.8 (Lipophilic efficiency favorable)
Storage 2–8°C, Hygroscopic, Inert atmosphere (Ar/N2)

Part 2: Supply Chain & Sourcing Strategy

The sourcing decision for this compound should follow a logic gate based on quantity and timeline.[1] Relying on "in-stock" flags from general aggregators often leads to project delays due to phantom inventory.[1]

Sourcing Decision Tree (DOT Visualization)

SourcingStrategyStartRequirement AnalysisQtyCheckQuantity Needed?Start->QtyCheckSmallScale< 1 Gram(Discovery)QtyCheck->SmallScaleLargeScale> 10 Grams(Process/Scale-up)QtyCheck->LargeScaleAggregatorSearch Aggregators(eMolecules/SciFinder)SmallScale->AggregatorMakeDecisionSynthesis StrategyLargeScale->MakeDecisionStockCheckVerified Stock?Aggregator->StockCheckBuyPurchase(Lead Time: 1-2 weeks)StockCheck->BuyYesStockCheck->MakeDecisionNo (Phantom Stock)InHouseIn-House Synthesis(Protocol A)MakeDecision->InHouseHigh Internal Cap.CROContract Manufacturing(FTE/FFS)MakeDecision->CROLow Internal Cap.

Figure 1: Decision matrix for sourcing 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine. Blue nodes indicate decision points; Green indicates direct purchase; Red indicates synthesis requirement.

Part 3: Synthetic Protocols (The "Make" Option)

Since commercial stock is volatile, the Suzuki-Miyaura coupling followed by Hydrogenation is the industry-standard route.[1] This 2-step sequence is preferred over direct

1
Route Overview
  • Step 1: Cross-coupling of 2-Fluoro-3-iodopyridine with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.[1]

  • Step 2: Catalytic hydrogenation (Pd/C) to reduce the olefin.[1]

Reaction Workflow (DOT Visualization)

SynthesisPathwaySM12-Fluoro-3-iodopyridine(CAS: 113975-22-7)Step1Suzuki CouplingPd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CSM1->Step1SM23,6-Dihydro-2H-pyran-4-bpin(CAS: 287944-16-5)SM2->Step1IntIntermediate:2-Fluoro-3-(3,6-dihydro-2H-pyran-4-yl)pyridineStep1->IntYield: ~75-85%Step2HydrogenationH2 (1 atm), 10% Pd/CMeOH, RTInt->Step2ProductFINAL PRODUCT2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridineStep2->ProductYield: >90%

Figure 2: Two-step synthetic pathway. The unsaturated intermediate prevents steric stalling common in direct sp3 couplings.[1]

Detailed Experimental Methodology
Step 1: Suzuki-Miyaura Coupling

Rationale: The 2-fluoro substituent is electron-withdrawing, activating the C3-iodine bond for oxidative addition.[1] However, it also makes the pyridine ring sensitive to nucleophilic attack.[1] We use a mild base (

1
  • Reagents:

    • 2-Fluoro-3-iodopyridine (1.0 equiv)[1]

    • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.1 equiv)[1]

    • 
       (0.05 equiv)
      
    • 
       (2.5 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Protocol:

    • Charge a reaction flask with the halide, boronate, and base.[1][2]

    • Degas the solvent mixture (sparge with Argon for 15 min) and transfer to the flask.

    • Add the Pd catalyst under Argon flow.[1]

    • Heat to 90°C for 4–6 hours. Monitor by LCMS (Look for M+1 of intermediate: ~180.08).[1]

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

      
      .[1]
      
    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: Hydrogenation

Rationale: The C2-C3 double bond in the pyran ring is easily reduced.[1] The 2-fluoro group on the pyridine is stable to standard Pd/C hydrogenation conditions at room temperature.[1]

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • 10% Pd/C (5-10 wt% loading)[1]

    • Solvent: Methanol or Ethanol[1]

    • Hydrogen gas (

      
      , balloon pressure)
      
  • Protocol:

    • Dissolve the intermediate in Methanol.[1]

    • Add Pd/C catalyst carefully (under inert gas).[1]

    • Purge system with

      
       (vacuum/fill cycles x3).
      
    • Stir at Room Temperature for 2–4 hours.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]

    • Validation:

      
       NMR should show disappearance of olefinic protons (approx. 6.0 ppm) and appearance of the methine proton at C4 of the pyran ring.[1]
      

Part 4: Quality Control & Characterization[1]

When sourcing or synthesizing this compound, the following analytical data must be verified to ensure the integrity of the 2-Fluoro moiety, which is prone to hydrolysis or substitution if handled improperly.

TechniqueExpected Signal / Criteria
LC-MS (ESI+)

1H NMR (DMSO-d6) Pyridine:

~8.1 (d), 7.8 (t), 7.3 (m).[1] THP:

~3.9 (dd), 3.4 (t), 3.0 (m, methine), 1.6-1.8 (m).
19F NMR Singlet around -70 to -75 ppm (distinctive for 2-F-Pyridine).[1]
Purity (HPLC) >95% (Area%) at 254 nm.[1]

References

  • Chemical Precursor Availability : Sigma-Aldrich. "2-Fluoro-3-iodopyridine Product Page".[1] Accessed Oct 2023.[1] Link

  • Boronate Reagent : TCI Chemicals. "3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester".[1] Accessed Oct 2023.[1] Link

  • Suzuki Coupling Methodology : Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".[1] Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Pyridine Fluorination Stability : Schlosser, M. "The 2-Fluoropyridine Moiety: A Versatile Handle for Chemical Biology".[1] Journal of Organic Chemistry. (General reference for F-Py stability).

  • Related Scaffold Synthesis : National Institutes of Health (NIH).[1] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor". Link

Methodological & Application

Application Note: High-Fidelity Mass Spectrometry Analysis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and binding affinity.[1] However, the unique physicochemical properties of fluorine—specifically its high electronegativity and distinct mass defect—present specific challenges in mass spectrometry (MS). This guide outlines a validated workflow for the analysis of fluorinated heterocycles, prioritizing orthogonal chromatography (PFP phases), ionization source selection (ESI vs. APCI), and advanced data processing using Mass Defect Filtering (MDF).

Chromatographic Strategy: Beyond C18

Standard C18 (octadecylsilyl) columns often fail to resolve regioisomeric fluorinated heterocycles due to the "fluorine effect," where the small van der Waals radius of fluorine mimics hydrogen, leading to co-elution.

The Solution: Pentafluorophenyl (PFP) Phases

For fluorinated analytes, Pentafluorophenyl (PFP) stationary phases are the gold standard. Unlike C18, which relies solely on hydrophobic interactions, PFP phases utilize a multi-mode separation mechanism:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with electron-rich heterocyclic cores (e.g., indoles, pyridines).
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the dipoles of the analyte.

  • Shape Selectivity: PFP phases are rigid and highly sensitive to the spatial arrangement of fluorine atoms (e.g., separating ortho- vs. para- fluorinated isomers).

Recommendation: Use a core-shell PFP column (e.g., 2.6 µm particle size) with a Methanol/Water gradient. Methanol is preferred over Acetonitrile as the protic solvent enhances the


-

interaction capability of the PFP phase [1].

Ionization Physics: The "Fluorine Suppression" Effect

A common failure mode in analyzing fluorinated heterocycles is poor sensitivity in Electrospray Ionization (ESI).

Mechanism of Failure

Fluorine is the most electronegative element (


). When attached directly to a heterocyclic ring (e.g., 2-fluoropyridine), it inductively withdraws electron density from the ring nitrogen, significantly lowering the pKa and reducing proton affinity. Consequently, ESI(+) efficiency drops  because the molecule resists protonation [2].
Protocol: Source Selection Decision Matrix
  • Scenario A: Basic Heterocycle (pKa > 6). Use ESI(+) . The basic nitrogen can overcome the inductive withdrawal of the fluorine.

  • Scenario B: Weakly Basic/Neutral (pKa < 2) or Polyfluorinated. Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) . APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid-base chemistry, making it less susceptible to fluorine-induced suppression.

Mass Analysis & Fragmentation Logic

Interpreting the MS/MS spectra of fluorinated compounds requires understanding specific bond energies and rearrangement pathways.

A. The "Strong Bond" Rule

The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Unlike C-Cl or C-Br, C-F bonds rarely cleave homolytically to yield a simple [M-F]


 ion. If you see a loss of 19 Da, suspect an artifact or a very specific rearrangement; it is rarely a direct cleavage.
B. Characteristic Neutral Losses

Instead of losing F, fluorinated heterocycles typically undergo:

  • HF Elimination (Neutral Loss 20.006 Da): Common in systems where a hydrogen atom is located ortho or peri to the fluorine. This is a "proximity effect" driven rearrangement.

  • CF

    
     / CF
    
    
    
    Loss:
    In perfluoroalkyl side chains, look for losses of 50 Da (:CF
    
    
    carbene) or 69 Da (CF
    
    
    radical).
C. Mass Defect Filtering (MDF)

Fluorine is unique among organic elements in having a significant negative mass defect (Exact Mass: 18.9984 u, Defect: -0.0016 u). Hydrogen, by contrast, has a large positive defect (+0.0078 u).

  • Implication: As you add fluorine atoms, the exact mass of the molecule shifts toward a lower fractional value compared to non-fluorinated analogs (the "CMD" or Kendrick Mass Defect shift).

  • Application: In complex matrices (plasma/urine), apply a Mass Defect Filter of -50 to +50 mDa around the drug's mass defect. This mathematically removes >90% of endogenous background ions, leaving only the fluorinated drug and its metabolites [3].

Validated Experimental Protocol

Step 1: Sample Preparation[2][3]
  • Solvent: Dissolve 1 mg of analyte in 100% Methanol . Avoid plastic storage for long periods if the compound is potentially labile, though C-F is generally stable.

  • Concentration: Dilute to 1 µM for infusion/flow injection analysis.

Step 2: LC-MS Configuration[4]
  • Column: PFP Core-Shell, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Source: Dual ESI/APCI source (if available) to screen ionization modes simultaneously.

Step 3: Data Acquisition (HRMS)
  • Mode: Full Scan MS (m/z 100–1000) followed by data-dependent MS/MS.

  • Resolution: Set > 30,000 FWHM to resolve the specific mass defect.

  • Lock Mass: Use a lock mass with a known negative defect (e.g., a perfluorinated reference standard) to ensure < 2 ppm mass accuracy.

Step 4: Data Processing (MDF)
  • Calculate the Mass Defect (MD) of the parent:

    
    .
    
  • Define the Filter Window: Parent MD ± 20 mDa.

  • Apply filter to Total Ion Chromatogram (TIC) to reveal fluorinated components.

Visualizations

Diagram 1: Analytical Workflow

This flow illustrates the decision process for analyzing a new fluorinated heterocycle, emphasizing the ionization choice and MDF post-processing.

G Start Start: Fluorinated Heterocycle Sample Solubility Solubilize in MeOH (Avoid ACN for PFP) Start->Solubility pKa_Check Check pKa of Heterocycle Solubility->pKa_Check ESI Method A: ESI(+) (Basic Nitrogen Present) pKa_Check->ESI pKa > 6 APCI Method B: APCI(+) (Neutral/e- Deficient) pKa_Check->APCI pKa < 2 LC LC Separation Pentafluorophenyl (PFP) Column ESI->LC APCI->LC HRMS High-Res MS Acquisition (Resolution > 30k) LC->HRMS MDF Data Processing Mass Defect Filter (-0.0016u per F) HRMS->MDF Result Identification of Fluorinated Metabolites/Impurities MDF->Result

Figure 1: Decision tree for the analysis of fluorinated heterocycles, highlighting the critical divergence in ionization source based on analyte basicity.

Diagram 2: Fragmentation Pathway (HF Elimination)

A mechanistic view of the characteristic "Ortho-Effect" fragmentation often seen in fluorinated drugs.

Frag Parent Precursor Ion [M+H]+ (Ortho-Fluoro Heterocycle) TS Transition State (H...F Interaction) Parent->TS Excitation Product Product Ion [M+H-HF]+ (Ring Contraction/Cyclization) TS->Product Elimination Neutral Neutral Loss HF (20.006 Da) TS->Neutral

Figure 2: The characteristic neutral loss of Hydrogen Fluoride (HF) triggered by the proximity of a proton to the fluorine atom on the heterocyclic ring.

Data Summary: Characteristic Ions

FeatureMass Shift (Da)MechanismContext
Fluorine Mass Defect -0.0016 per FNuclear Binding EnergyUsed for MDF filtering in HRMS.
HF Loss -20.00621,2-elimination or ortho-effectRequires H on adjacent/proximal atom.
CF

Ion
68.9952Inductive cleavageCommon in trifluoromethyl-substituted rings.
CF

Loss
-49.9968Carbene ejectionCommon in perfluoroalkyl chains.

References

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • Kiontke, A., et al. (2016).[2] Ion Suppression Effects in ESI-MS. Journal of Mass Spectrometry. Link

  • Zhu, M., et al. (2009). Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification. Drug Metabolism and Disposition.[1] Link

  • Tseng, N. (2025).[3] Fragmentation studies of neutral per- and polyfluoroalkyl substances. ResearchGate. Link

Sources

using 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Kinase Inhibitor Discovery with the 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine Scaffold

Executive Summary

This guide details the strategic application of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (hereafter referred to as FPTP ) in the design and screening of kinase inhibitors. As a privileged building block, FPTP offers a unique combination of reactive handles and physicochemical properties that address common failure modes in drug discovery: poor solubility, metabolic instability, and off-target toxicity. This note provides a validated workflow for derivatizing FPTP into high-affinity kinase inhibitors and screening them against targets such as ALK5 , CDK2 , and TRK .

Scientific Rationale: Why this Scaffold?

The "Fluorine-Pyridine" Advantage

The 2-fluoro-pyridine motif is not merely a structural connector; it is an electronic modulator. The fluorine atom at the C2 position exerts a strong electron-withdrawing effect (


), significantly activating the adjacent carbon for Nucleophilic Aromatic Substitution (

)
. This allows for facile coupling with amine-based hinge binders under mild conditions, avoiding the need for expensive palladium catalysts often required for chloro- or bromo-pyridines [1].
The Tetrahydropyran (THP) Solubilizing Effect

A major bottleneck in kinase inhibitor development is the "molecular obesity" trend—increasing lipophilicity (LogP) to gain potency, which crashes solubility. The tetrahydro-2H-pyran-4-yl group at C3 acts as a metabolically stable polar spacer . Unlike morpholine (which can be a metabolic hotspot) or piperazine (which introduces a basic nitrogen), the THP ether oxygen lowers cLogP while maintaining a neutral profile, reducing non-specific binding and hERG liability [2].

Chemical Protocol: Library Synthesis via Derivatization

Objective: To generate a focused library of ATP-competitive inhibitors by displacing the labile 2-fluorine with diverse amine nucleophiles (hinge-binding motifs).

Reagents & Materials:
  • Scaffold: 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (>98% purity).

  • Nucleophiles: Diverse aromatic/aliphatic amines (e.g., 4-aminopyrazole, aniline derivatives).

  • Base: Cesium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Synthesis Workflow:
  • Preparation: Dissolve FPTP (1.0 equiv) and the selected Amine Nucleophile (1.2 equiv) in anhydrous DMSO (0.5 M concentration).

  • Activation: Add

    
      (2.0 equiv). Note: For less nucleophilic amines, use NaH (1.1 equiv) at 
    
    
    
    carefully.
  • Reaction: Heat the reaction mixture to

    
      for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Scaffold - F + Amine).
    
    • Critical Checkpoint: The 2-F displacement is selective; however, prolonged heating >

      
       may degrade the THP ring.
      
  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) to remove DMSO. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Table 1: Representative Reaction Conditions & Yields

Nucleophile TypeBaseTemp (

)
Time (h)Avg. Yield
Primary Aliphatic AmineDIPEA80485-95%
Electron-Rich Aniline

100870-85%
Electron-Deficient HeterocycleNaH60255-70%

Biological Protocol: Kinase Screening Assay

Objective: To screen the synthesized FPTP-derived library against a panel of kinases (e.g., ALK5, CDK2) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Assay Principle:

This protocol uses a tracer that binds to the kinase active site. The FPTP-derivative competes with the tracer. Binding is detected via FRET between a Eu-labeled anti-kinase antibody and the tracer.

Materials:
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Detection Reagents: Lance™ Ultra or HTRF® Kinase binding kit.

  • Plate: 384-well low-volume white microplate.

Screening Workflow:
  • Compound Transfer: Dispense 100 nL of FPTP-derivatives (in DMSO) into the 384-well plate using an acoustic dispenser (e.g., Echo®). Final DMSO concentration <1%.

  • Enzyme Addition: Add 5

    
    L of Kinase/Antibody mix. Incubate for 15 mins at RT.
    
    • Integrity Check: Include a "No Enzyme" control to measure background fluorescence.

  • Tracer Addition: Add 5

    
    L of the fluorescent tracer.
    
  • Incubation: Incubate for 60 mins at RT in the dark.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:


[1]

Visualization of Workflows

Figure 1: Synthesis & Screening Cascade

Caption: Logical flow from scaffold derivatization to hit identification, highlighting the critical decision gate at the


 step.

G FPTP FPTP Scaffold (2-Fluoro-3-THP-pyridine) Reaction SnAr Reaction (100°C, Cs2CO3) FPTP->Reaction Amine Amine Library (Hinge Binders) Amine->Reaction Purification Purification (Prep-HPLC) Reaction->Purification crude Library Focused Kinase Library Purification->Library >95% purity Screen TR-FRET Assay (ALK5 / CDK2) Library->Screen Screen->FPTP No Activity (Refine Design) Hit Hit Validation (IC50 < 100 nM) Screen->Hit >50% Inhib.

Figure 2: Pharmacophore Mapping

Caption: Structural role of the FPTP scaffold within the kinase ATP-binding pocket.

Pharmacophore Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pocket ATP Binding Pocket Pyridine->Pocket Interactions w/ Gatekeeper F_Group 2-Position (Linker to Hinge) F_Group->Pocket Covalent/H-Bond Vector THP THP Ring (Solvent Front / Solubility) THP->Pocket Solvent Exposure

References

  • National Center for Biotechnology Information (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. PubChem.[2] Available at: [Link]

  • Zhao, L. et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans. Available at: [Link]

  • Ningbo Inno Pharmchem (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Tetrahydropyran Scaffold in Modern Chemistry

The tetrahydropyran (THP) ring system is a recurring and vital structural motif in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its prevalence stems from a combination of conformational stability and the capacity for complex stereochemical arrangements, making it a privileged scaffold in medicinal chemistry and drug discovery. The chirality of these cyclic ethers is often crucial for their biological activity, underscoring the critical need for synthetic methods that can deliver enantiomerically pure THP derivatives.[4] This guide provides an in-depth exploration of contemporary strategies for the enantioselective synthesis of chiral tetrahydropyran derivatives, offering both mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Tetrahydropyran Synthesis

The construction of chiral tetrahydropyran rings can be broadly categorized into several key strategic approaches, each with its own set of advantages and considerations. This guide will focus on four of the most powerful and widely utilized methodologies:

  • Organocatalytic Oxa-Michael Additions: Leveraging small chiral organic molecules to catalyze the formation of the tetrahydropyran ring through intramolecular conjugate additions.

  • Asymmetric Hetero-Diels-Alder Reactions: A classic cycloaddition strategy adapted for the enantioselective synthesis of dihydropyran precursors to tetrahydropyrans.

  • Enantioselective Prins Cyclizations: Acid-catalyzed cyclization of homoallylic alcohols with aldehydes, where chirality is induced by a chiral catalyst.

  • Transition-Metal Catalyzed Cyclizations: Employing chiral transition metal complexes to orchestrate the formation of the tetrahydropyran ring with high stereocontrol.

The choice of strategy is often dictated by the desired substitution pattern of the target tetrahydropyran, the availability of starting materials, and the desired level of stereochemical complexity.

I. Organocatalytic Intramolecular Oxa-Michael Addition: A Powerful Cascade Approach

Organocatalysis has emerged as a formidable tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods.[5] The intramolecular oxa-Michael addition is a particularly effective strategy for the construction of chiral tetrahydropyrans, often proceeding through a cascade reaction sequence that rapidly builds molecular complexity.[6]

A. Mechanistic Rationale and Catalyst Selection

The core principle of this approach involves the activation of an α,β-unsaturated carbonyl compound by a chiral organocatalyst, rendering it susceptible to nucleophilic attack by a tethered hydroxyl group. Chiral primary and secondary amines, as well as bifunctional catalysts such as those based on cinchona alkaloids or prolinol ethers, are commonly employed.[5]

The causality behind catalyst selection lies in its ability to form a transient chiral iminium ion with the enal or enone substrate. This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack of the hydroxyl nucleophile. The stereochemical outcome is dictated by the specific geometry of the catalyst-substrate complex, which shields one face of the molecule, directing the cyclization to proceed with high enantioselectivity. Bifunctional catalysts, which can simultaneously activate the electrophile and position the nucleophile through hydrogen bonding, often provide superior levels of stereocontrol.[6]

Logical Workflow for Organocatalytic Oxa-Michael Cyclization

G cluster_0 Catalyst Activation cluster_1 Stereodetermining Cyclization cluster_2 Catalyst Regeneration & Product Release Start α,β-Unsaturated Aldehyde/Ketone + Chiral Amine Catalyst Iminium Formation of Chiral Iminium Ion Start->Iminium Reversible condensation Oxa_Michael Intramolecular Oxa-Michael Addition Iminium->Oxa_Michael Hydroxyl attack on activated double bond Enamine Formation of Chiral Enamine Intermediate Oxa_Michael->Enamine Hydrolysis Hydrolysis of Enamine Enamine->Hydrolysis Product Chiral Tetrahydropyran Derivative Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen

Figure 1. Generalized workflow for the organocatalytic intramolecular oxa-Michael addition.

B. Protocol: Enantioselective Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran

This protocol is adapted from a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization approach, highlighting the cyclization step.[7][8]

Materials:

  • (E)-7-hydroxy-1-phenylhept-2-en-1-one (Substrate)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (1-5 mol%)

  • Solvent (e.g., Toluene, Cyclohexane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the (E)-7-hydroxy-1-phenylhept-2-en-1-one substrate (1.0 equiv).

  • Solvent and Catalyst Addition: Dissolve the substrate in the chosen anhydrous solvent (e.g., toluene, 0.1 M concentration). Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

  • Reaction: Stir the reaction mixture at the designated temperature (e.g., 50 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The choice of temperature can be critical; in some cases, lower temperatures can lead to an inversion of the product's absolute configuration.[6]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched tetrahydropyran derivative.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.

C. Data Presentation: Catalyst and Substrate Scope
CatalystSubstrateYield (%)dr (cis:trans)ee (%)Reference
(R)-TRIP(E)-7-hydroxy-1-phenylhept-2-en-1-one93>99:199[8]
(S)-TRIP(E)-7-hydroxy-1-(4-methoxyphenyl)hept-2-en-1-one95>99:198[8]
(R)-TRIP(E)-7-hydroxy-1-(4-chlorophenyl)hept-2-en-1-one92>99:199[8]
(R)-TRIP(E)-7-hydroxy-1-(naphthalen-2-yl)hept-2-en-1-one91>99:199[8]

Table 1. Representative results for the chiral phosphoric acid-catalyzed intramolecular oxa-Michael addition.

II. Asymmetric Hetero-Diels-Alder Reaction: A Convergent Approach

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles.[9] In the context of tetrahydropyran synthesis, an electron-rich diene reacts with a heterodienophile (often an aldehyde or ketone) in the presence of a chiral Lewis acid catalyst to produce a dihydropyran, which can then be readily reduced to the corresponding tetrahydropyran.

A. Mechanistic Considerations and Catalyst Design

The key to achieving high enantioselectivity in HDA reactions is the use of a chiral Lewis acid catalyst that can coordinate to the dienophile, thereby lowering its LUMO energy and creating a chiral environment that directs the approach of the diene.[9] Commonly used catalysts are based on chiral complexes of copper(II), chromium(III), and other transition metals with ligands such as bis(oxazolines) (BOX) or salen derivatives.

The choice of catalyst and ligand is crucial for both reactivity and stereoselectivity. The geometry of the metal-ligand complex and its coordination to the dienophile dictate the facial selectivity of the cycloaddition. The reaction often proceeds through a concerted, though sometimes asynchronous, transition state.

Experimental Workflow for Asymmetric Hetero-Diels-Alder Reaction

G Start Aldehyde/Ketone + Chiral Lewis Acid Catalyst Activation Coordination and Activation of Dienophile Start->Activation Cycloaddition [4+2] Cycloaddition Activation->Cycloaddition Diene Electron-Rich Diene Diene->Cycloaddition Dihydropyran Enantioenriched Dihydropyran Cycloaddition->Dihydropyran Reduction Reduction (e.g., H₂, Pd/C) Dihydropyran->Reduction Tetrahydropyran Chiral Tetrahydropyran Reduction->Tetrahydropyran

Figure 2. A schematic representation of the asymmetric hetero-Diels-Alder approach to chiral tetrahydropyrans.

B. Protocol: Copper(II)-Bis(oxazoline) Catalyzed Hetero-Diels-Alder Reaction

This protocol is a general procedure based on established methods.

Materials:

  • Aldehyde (1.0 equiv)

  • Danishefsky's diene or similar activated diene (1.2 equiv)

  • Chiral Copper(II)-bis(oxazoline) complex (e.g., Cu(OTf)₂-(S,S)-t-Bu-BOX) (1-10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Molecular sieves (4 Å)

  • Reducing agent (e.g., H₂, Pd/C or NaBH₄)

  • Silica Gel for chromatography

Procedure:

  • Catalyst Preparation/Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral bis(oxazoline) ligand and the copper(II) salt. Add anhydrous solvent and stir until a homogeneous solution is formed. Add activated molecular sieves and stir for 30-60 minutes.

  • Reaction Setup: Cool the catalyst mixture to the desired temperature (e.g., -78 °C). Add the aldehyde substrate dropwise.

  • Diene Addition: Add the electron-rich diene slowly to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature for the specified time (typically several hours), monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Purification of Dihydropyran: Dry the combined organic layers, concentrate, and purify the crude dihydropyran by flash chromatography.

  • Reduction to Tetrahydropyran: Dissolve the purified dihydropyran in a suitable solvent (e.g., ethanol, ethyl acetate). Add the reducing agent (e.g., 10% Pd/C) and subject the mixture to hydrogenation, or add a chemical reductant like sodium borohydride.

  • Final Purification: After completion of the reduction, filter the reaction mixture (if a solid catalyst was used), concentrate, and purify the resulting tetrahydropyran by flash chromatography.

Self-Validation: Enantiomeric excess of the dihydropyran or final tetrahydropyran should be determined by chiral HPLC or SFC. The diastereoselectivity of the reduction step can be assessed by ¹H NMR.

III. Enantioselective Prins Cyclization: A Classic Reaction Reimagined

The Prins cyclization, the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, has long been a staple for the synthesis of tetrahydropyrans.[10] The development of asymmetric variants has significantly expanded its utility for the construction of chiral THP rings.[11]

A. Mechanistic Principles and Stereocontrol

The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.[11] In the asymmetric version, a chiral Brønsted or Lewis acid catalyst is used to control the stereochemistry of the cyclization. The catalyst can influence the conformation of the oxocarbenium ion intermediate and shield one of its faces, leading to a highly enantioselective ring closure. The stereochemical outcome of the Prins cyclization is often highly dependent on the geometry of the starting alkene and the nature of the substituents.

B. Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Prins Cyclization

This is a representative protocol based on modern advancements in the field.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a derivative of BINOL-phosphoric acid) (5-10 mol%)

  • Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)

  • Molecular sieves (4 Å)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask containing activated molecular sieves, add the homoallylic alcohol and the chiral phosphoric acid catalyst.

  • Solvent and Reagent Addition: Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or below). Add the aldehyde dropwise.

  • Reaction Progress: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product by flash column chromatography to yield the chiral tetrahydropyran derivative.

Self-Validation: The enantiomeric and diastereomeric purity of the product should be determined by chiral HPLC/SFC and ¹H NMR, respectively.

IV. Transition-Metal Catalyzed Enantioselective Cyclizations

Transition-metal catalysis offers a diverse and powerful platform for the enantioselective synthesis of tetrahydropyrans.[12] A variety of metals, including palladium, rhodium, and gold, have been successfully employed in cyclization reactions that form the THP ring with high levels of stereocontrol.

A. Mechanistic Diversity

The mechanisms of transition-metal catalyzed cyclizations are varied and depend on the specific metal and ligand system employed. Some common strategies include:

  • Palladium-Catalyzed Oxidative Heck Redox-Relay: This strategy involves the stereoselective formation of a C-C bond, followed by migration of the palladium catalyst along an alkyl chain, culminating in the formation of the tetrahydropyran ring.

  • Rhodium-Catalyzed Allylic Substitution: Intramolecular allylic substitution reactions catalyzed by chiral rhodium complexes can be used to form the C-O bond of the tetrahydropyran ring.

  • Gold-Catalyzed Hydroalkoxylation: Chiral gold catalysts can promote the intramolecular addition of a hydroxyl group to an allene or alkyne, leading to the formation of the tetrahydropyran ring.[13]

The choice of ligand is paramount in these reactions, as it is the chiral ligand that ultimately controls the enantioselectivity of the transformation.

B. Protocol: A Representative Transition-Metal Catalyzed Cyclization

Due to the breadth of this area, a specific, universally applicable protocol is difficult to provide. Researchers should consult the primary literature for detailed procedures relevant to their specific target and chosen catalytic system. However, a general workflow can be outlined.

General Workflow:

  • Ligand and Metal Precursor: The chiral ligand and the metal precursor are typically combined in an anhydrous solvent under an inert atmosphere to form the active catalyst.

  • Substrate Addition: The substrate, often a functionalized alkene, alkyne, or allene with a pendant hydroxyl group, is added to the catalyst solution.

  • Reaction Conditions: The reaction is carried out at a specific temperature and for a set duration, as determined by optimization studies.

  • Workup and Purification: Standard aqueous workup and chromatographic purification are typically employed to isolate the desired chiral tetrahydropyran.

Self-Validation: As with the other methods, rigorous analysis by chiral chromatography and NMR spectroscopy is essential to confirm the stereochemical outcome of the reaction.

Conclusion and Future Outlook

The enantioselective synthesis of chiral tetrahydropyran derivatives is a vibrant and continually evolving field of research. The methods outlined in this guide represent some of the most powerful and versatile strategies currently available. The choice of a particular method will depend on the specific synthetic challenge at hand. As our understanding of catalysis continues to deepen, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of these important chiral building blocks, further empowering the fields of drug discovery and natural product synthesis.

References

  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 2017. [2]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH, 2014. [5]

  • Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Organic Letters - Figshare, 2012. [7]

  • Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: An efficient approach to (-)-centrolobine. Beijing Institute of Technology, 2012. [8]

  • Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. ChemRxiv, 2025. [14]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. NIH, 2023. [11]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bristol, 2020. [6]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI, 2016. [15]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Royal Society of Chemistry, 2012. [16]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters - ACS Publications, 2014. [17]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC - NIH, 2016. [1]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [13]

  • Recent advances in catalytic asymmetric synthesis. Frontiers, 2024. [18]

  • Total Synthesis of Chrysosporazines B and C. Organic Letters - ACS Publications, 2026. [19]

  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH, 2010. [9]

  • Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model. Organic Chemistry Frontiers (RSC Publishing), 2023. [20]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI, 2018. [21]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications, 2021. [22]

  • Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. ResearchGate, 2025. [23]

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. ResearchGate, 2025. [24]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals, 2021. [10]

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. ChemRxiv, 2023. [25]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate, 2025. [3]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar, 2021. [26]

  • Development of Chiral Phosphoric Acids based on Ferrocene‐Bridged Paracyclophane Frameworks. SciSpace, 2013. [27]

  • Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews (RSC Publishing), 2024. [12]

  • Ambruticins: tetrahydropyran ring formation and total synthesis. RSC Publishing, 2021. [28]

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. ResearchGate, 2025. [29]

  • Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PMC, 2021. [30]

  • Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. PMC - PubMed Central, 2025. [31]

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher, 2023. [32]

  • Tetrahydropyrans in Drug Discovery. PharmaBlock. [4]

Sources

Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Modern Guide to the Pictet-Spengler Reaction for the Synthesis of Tetrahydrofuro[3,2-c]pyridines

Strategic Overview: The Value of the Furo-Pyridine Scaffold

The tetrahydrofuro[3,2-c]pyridine core is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and pharmacologically active compounds.[1][2] Its prevalence in molecules exhibiting activities such as JAK2 inhibition, κ-opioid receptor agonism, and antituberculosis effects underscores its importance in medicinal chemistry and drug discovery.[1] The development of efficient, robust, and scalable methods for the synthesis of this framework is therefore a critical endeavor for chemists in the pharmaceutical industry.

Among the various synthetic strategies, the Pictet-Spengler reaction stands out as a powerful and direct method for constructing this fused-ring system.[3][4] This application note provides an in-depth guide to leveraging the Pictet-Spengler reaction for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, focusing on the underlying mechanism, practical experimental protocols, and critical insights for optimization and troubleshooting.

The Pictet-Spengler Reaction: A Mechanistic Dissection

The Pictet-Spengler reaction is a classic acid-catalyzed cyclization that involves two key stages: the formation of an iminium ion and a subsequent intramolecular electrophilic substitution.[5][6] When applied to furan-based substrates, the electron-rich furan ring serves as the nucleophile for the crucial ring-closing step.

The reaction is initiated by the condensation of a β-furylethylamine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde.[1][7] Under acidic conditions, this initially forms a Schiff base, which is then protonated to generate a highly electrophilic iminium cation.[6] This iminium ion is the key intermediate that triggers the cyclization. The C3 position of the furan ring, being highly nucleophilic, attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[7] This step temporarily disrupts the aromaticity of the furan ring. A final deprotonation step restores the aromatic system, yielding the stable tetrahydrofuro[3,2-c]pyridine product.

Pictet_Spengler_Mechanism Pictet-Spengler Mechanism for Tetrahydrofuro[3,2-c]pyridine Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-(Furan-2-yl)ethanamine Schiff Schiff Base Amine->Schiff Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff Iminium Iminium Cation (Electrophile) Schiff->Iminium Protonation (H⁺) Cyclized Cyclized Intermediate (Non-aromatic) Iminium->Cyclized Intramolecular Electrophilic Attack (Cyclization) Product Tetrahydrofuro[3,2-c]pyridine Cyclized->Product Deprotonation (-H⁺) Protocol_Workflow Experimental Workflow Start Step 1: Imine Formation Mix Mix amine & aldehyde in dry MeCN Start->Mix Heat1 Heat at 82°C (approx. 1h, TLC control) Mix->Heat1 Concentrate Concentrate to dryness Heat1->Concentrate Cyclize Step 2: Cyclization Concentrate->Cyclize Dissolve Dissolve crude imine in glacial AcOH Cyclize->Dissolve Add_HCl Add conc. HCl (portionwise) Dissolve->Add_HCl Heat2 Heat at 70°C (approx. 5h, TLC control) Add_HCl->Heat2 Workup Step 3: Work-up & Purification Heat2->Workup Quench Add sat. NaOH (aq) Stir overnight Workup->Quench Filter_Extract Filter precipitate Extract filtrate with EtOAc Quench->Filter_Extract Wash_Dry Wash organic layers with brine & dry (Na₂SO₄) Filter_Extract->Wash_Dry Purify Concentrate & purify (Column Chromatography) Wash_Dry->Purify Final_Product Final Product Purify->Final_Product

Sources

Application Note: Suzuki-Miyaura Coupling of Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling Reaction for Functionalizing Fluoropyridines Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Precision Functionalization of Electron-Deficient Heterocycles

Abstract & Strategic Overview

Fluoropyridines are privileged scaffolds in medicinal chemistry, offering modulation of lipophilicity (


), metabolic stability, and 

. However, functionalizing these rings via Suzuki-Miyaura cross-coupling presents a distinct set of challenges compared to standard aryl systems. The electron-deficient nature of the pyridine ring, exacerbated by the electronegative fluorine substituent, creates a high susceptibility to nucleophilic aromatic substitution (

) and catalyst poisoning by the pyridine nitrogen.

This guide provides a validated framework for the chemoselective coupling of fluoropyridines. It prioritizes the retention of the C-F bond while facilitating C-C bond formation at C-Cl, C-Br, or C-I sites.

Key Technical Challenges
  • Regioselectivity & Chemoselectivity: Competition between oxidative addition at the C-Halogen bond and

    
     displacement of the fluorine atom by bases or nucleophiles.
    
  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable; coupling partners must be chosen strategically.

  • Catalyst Deactivation: Competitive coordination of the pyridine nitrogen to the Pd(0) center.

Mechanistic Insights & Catalyst Selection

Success in coupling fluoropyridines relies on outcompeting the


 pathway and preventing catalyst inhibition.
The Chemoselectivity Battle

The C-F bond in fluoropyridines activates the ring for nucleophilic attack. Standard strong bases (e.g.,


, 

) often lead to defluorination side products.
  • Solution: Use weak, non-nucleophilic bases (

    
    , 
    
    
    
    ) or anhydrous fluoride sources (
    
    
    ).
Ligand Architecture

Electron-rich, bulky phosphines or N-Heterocyclic Carbenes (NHCs) are required to:

  • Facilitate oxidative addition into the electron-deficient C-Cl/Br bond.

  • Prevent the formation of inactive Pd-pyridine complexes by sterically crowding the metal center.

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald): XPhos, SPhos, RuPhos (Excellent for preventing N-coordination).

  • Trialkylphosphines:

    
     (High activity for chlorides).
    
  • NHC Ligands: PEPPSI-IPr (Robust, stable to air/moisture).

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competitive pathways during the reaction cycle.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Desired Path) Pd0->OxAdd + Substrate Poison SIDE REACTION: N-Coordination (Catalyst Arrest) Pd0->Poison Pyridine N-binding Substrate Substrate: (Halogen-Fluoropyridine) SNAr SIDE REACTION: SNAr Displacement of F Substrate->SNAr + Strong Base/Nuc Complex Pd(II)-Ar-X Complex OxAdd->Complex TransMet Transmetallation (Boronic Acid + Base) Complex->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Competitive pathways in fluoropyridine coupling. Green paths denote the desired catalytic cycle; red paths indicate failure modes (


 or Catalyst Poisoning).

Experimental Protocols

Protocol A: Coupling of Halofluoropyridines (Retaining Fluorine)

Best for: 2-chloro-3-fluoropyridine, 2-bromo-5-fluoropyridine, etc.

Rationale: This protocol uses a weak phosphate base to prevent defluorination and a bulky biaryl ligand (XPhos) to ensure rapid turnover even with the electron-deficient chloride.

Materials:

  • Substrate: 2-Chloro-3-fluoropyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4-8 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (3.0 equiv, anhydrous or 2M aq.)
    
  • Solvent: 1,4-Dioxane or n-Butanol

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

    
     and XPhos. Add 1 mL of degassed 1,4-dioxane and stir at RT for 5 minutes (solution turns from dark purple to orange/brown).
    
  • Substrate Addition: Add the fluoropyridine halide and the arylboronic acid to the vial.

  • Base Addition: Add solid anhydrous

    
    .
    
    • Note: If solubility is an issue, add 10% v/v degassed water. However, strictly anhydrous conditions are preferred if the fluorine is at the 2- or 4-position to minimize hydrolysis.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Handling Unstable Pyridyl Boronates

Best for: Coupling a fluoropyridine "nucleophile" (e.g., 2-fluoropyridine-3-boronic acid) to an aryl halide.

Rationale: 2-Pyridyl boronic acids rapidly protodeboronate. Using a MIDA boronate or Potassium Trifluoroborate (


)  salt releases the active species slowly, maintaining low concentration and preventing decomposition.

Materials:

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Coupling Partner: 2-Fluoropyridyl-3-MIDA boronate (1.5 equiv)

  • Catalyst:

    
     (2 mol%) / SPhos (4 mol%)
    
  • Base:

    
     (anhydrous)
    
  • Promoter: Copper(II) acetate (

    
    , 0.5 equiv) - Optional, helps stabilize pyridyl-Pd intermediates.
    
  • Solvent: DMF/Water (10:1)

Procedure:

  • Combine MIDA boronate, aryl halide, catalyst, ligand, and base in a reaction vessel.

  • Add solvent system (DMF/Water is crucial for MIDA hydrolysis).

  • Heat to 60°C . Higher temperatures (>100°C) accelerate protodeboronation of the released boronic acid.

  • Monitor consumption of the aryl halide by LCMS.

Optimization Matrix & Troubleshooting

Use this table to diagnose low yields or side reactions.

IssueObservation (LCMS/NMR)Root CauseCorrective Action
Defluorination Product mass + substitution (e.g., -OMe, -OH)Base is too nucleophilic;

occurring.
Switch to

,

, or

.[1] Avoid alkoxides (

) and alcohols.
No Reaction Recovered Starting Material (RSM)Oxidative addition failure or Catalyst poisoning.Switch to highly active ligands (XPhos,

). Increase Temp to 110°C.
Protodeboronation Fluoropyridine (H-substituted) detectedUnstable boronic acid species.Use MIDA boronates or

salts. Switch roles (use Fluoropyridine as the halide).
Homocoupling Biaryl formation of boronic acidOxidation of boronic acid.Degas solvents thoroughly (Freeze-Pump-Thaw).

Decision Tree for Condition Selection

DecisionTree Start Start: Fluoropyridine Coupling Role Is the Fluoropyridine the Halide or Boronate? Start->Role Halide Halide (Electrophile) Role->Halide Boronate Boronate (Nucleophile) Role->Boronate Pos F Position relative to N? Halide->Pos OrthoPara 2-F or 4-F (High SNAr Risk) Pos->OrthoPara Meta 3-F (Stable) Pos->Meta Cond1 Use Anhydrous CsF or K3PO4 Solvent: Toluene/Dioxane OrthoPara->Cond1 Cond2 Standard Suzuki: Na2CO3/Dioxane/H2O Meta->Cond2 Type Boron Source? Boronate->Type Acid Boronic Acid Type->Acid Protected MIDA / BF3K / Pinacol Type->Protected Cond3 High Risk of De-boronation Switch to Halide Protocol Acid->Cond3 Cond4 Slow Release Protocol: Pd-SPhos, K3PO4, 60°C Protected->Cond4

Caption: Workflow for selecting reaction conditions based on substrate electronics and stability.

References

  • Ligand Selection for Electron-Deficient Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2]

  • Preventing Defluorin

    
    ): 
    
    • Sakaguchi, H., et al. (2018).
    • (Generalized citation for chemoselectivity in fluorinated heterocycles).

  • Stability of 2-Pyridyl Boronates

    • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[2]

  • General Review of Fluorine in Medicinal Chemistry

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine, a key heterocyclic building block in modern drug discovery.[1][2] The purity of such intermediates is paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory approval of active pharmaceutical ingredients (APIs).[3][4] This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, covering the entire workflow from initial analytical method development to preparative scale-up and post-purification processing. The scientific rationale behind the selection of chromatographic parameters is thoroughly explained to empower researchers to adapt and troubleshoot the method for similar heterocyclic compounds.

Introduction and Scientific Rationale

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine belongs to a class of fluorinated pyridine derivatives that are of significant interest in medicinal chemistry.[2] The incorporation of a fluorine atom can modulate a molecule's metabolic stability and binding affinity, while the tetrahydropyran and pyridine moieties are common scaffolds in biologically active compounds.[5] Preparative HPLC is a powerful and widely adopted technique for isolating and purifying specific compounds from complex reaction mixtures with high resolution and efficiency.[6][7]

The successful purification of this target molecule hinges on understanding its physicochemical properties. The molecule possesses:

  • A basic pyridine ring (typical pKa ≈ 5.2-6.0), which can lead to peak tailing on standard silica-based columns if not properly addressed.[1]

  • A polar tetrahydropyran ring , contributing to its overall hydrophilicity.

  • A fluorine substituent , which alters the electronic properties of the pyridine ring.

Given these features, a Reversed-Phase HPLC (RP-HPLC) approach is the most logical starting point. RP-HPLC separates molecules based on their hydrophobicity and is highly effective for a wide range of compound polarities.[8][9] This guide will employ a C18 stationary phase, the most common and versatile support in reversed-phase chromatography.[10][11] To ensure symmetrical peak shape and reproducible retention for our basic analyte, the mobile phase will be acidified with a modifier like formic acid. This suppresses the interaction of the protonated basic nitrogen with residual acidic silanols on the stationary phase, a common cause of peak tailing.[12][13]

Purification Workflow Overview

The purification strategy follows a logical progression from small-scale analytical development to large-scale preparative isolation. This ensures efficient use of materials and provides critical data before committing to a large-scale run.

HPLC Purification Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up & Purification cluster_2 Phase 3: Post-Purification SamplePrep Crude Sample Preparation AnalyticalDev Analytical HPLC Method Development SamplePrep->AnalyticalDev ImpurityID Identify Retention Times (Target & Impurities) AnalyticalDev->ImpurityID ScaleUp Scale-Up Calculation (Flow, Loading) ImpurityID->ScaleUp Optimized Conditions PrepRun Preparative HPLC Run ScaleUp->PrepRun FractionCollect Automated Fraction Collection PrepRun->FractionCollect PurityCheck Fraction Purity Analysis (Analytical HPLC) FractionCollect->PurityCheck Collected Fractions Pooling Pool Pure Fractions PurityCheck->Pooling SolventEvap Solvent Evaporation (Rotovap) Pooling->SolventEvap FinalProduct Pure Compound (>99%) SolventEvap->FinalProduct

Caption: Overall workflow for HPLC purification.

Materials and Methods

Equipment and Consumables
  • HPLC System: Analytical and Preparative scale capabilities with UV/PDA detector and fraction collector.

  • Analytical Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Preparative Column: C18, 5-10 µm particle size, 21.2 x 150 mm (or larger).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), ultrapure water.

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.

  • Sample Vials, Collection Tubes/Flasks.

  • Rotary Evaporator.

Solution Preparation
  • Mobile Phase A (Aqueous): Ultrapure water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Crude Sample Stock: Accurately weigh ~50 mg of the crude 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine and dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B. Sonicate briefly to ensure complete dissolution. Filter through a 0.45 µm syringe filter before analysis.

Experimental Protocols

PART 1: Analytical Method Development

Objective: To establish the optimal separation conditions for the target compound from its impurities and determine its retention time.

Step-by-Step Protocol:

  • System Equilibration: Purge the HPLC system and equilibrate the analytical C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Scouting Gradient: Inject 5-10 µL of the filtered crude sample stock. Run a fast, broad gradient to quickly determine the approximate elution percentage of the target compound.

  • Method Optimization: Based on the scouting run, design a refined, shallower gradient around the elution point of the target compound to maximize resolution from nearby impurities.

  • Final Analytical Method: Once optimized, this method will be used for all subsequent purity checks. An example of a final method is detailed in the table below.

PART 2: Preparative Scale-Up and Purification

Objective: To purify a larger quantity of the target compound using the conditions established in the analytical phase.

Step-by-Step Protocol:

  • Scale-Up Calculation: The analytical method is scaled to the preparative column. The flow rate is increased proportionally to the square of the ratio of the column diameters.

    • Flow_prep = Flow_analyt x (ID_prep / ID_analyt)²

  • Sample Loading Study (Optional but Recommended): Perform a series of small injections on the preparative column with increasing sample concentration to determine the maximum loading capacity without compromising resolution.

  • System Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions for a duration appropriate to the column volume and flow rate.

  • Preparative Injection: Dissolve the bulk of the crude material in a minimal amount of solvent (ideally the mobile phase) and inject it onto the preparative column.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV detector signal (slope and/or threshold) corresponding to the target peak identified in the analytical run.

  • Post-Run Flush: After the gradient is complete, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, followed by re-equilibration.

PART 3: Post-Purification Processing
  • Purity Analysis: Analyze a small aliquot from each collected fraction using the established analytical HPLC method.

  • Pooling: Combine all fractions that show a purity of >99% (or the desired specification).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator. Be mindful of the compound's stability; use moderate temperature and pressure.

  • Final Product: The resulting solid or oil is the purified 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine. Confirm its identity and final purity via analytical HPLC and other characterization methods (e.g., NMR, MS).

Data Presentation: Recommended HPLC Parameters

The following table summarizes the starting parameters for the analytical and scaled-up preparative methods. These should be optimized for your specific system and impurity profile.

ParameterAnalytical MethodPreparative MethodRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmStandard RP phase for development; larger diameter for higher loading.[10][14]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidifier for improved peak shape of basic pyridine.[1][12]
Mobile Phase B 0.1% Formic Acid in ACN0.1% Formic Acid in ACNAcetonitrile offers good resolution and lower backpressure.
Gradient 10% to 70% B over 15 min10% to 70% B over 15 minLinear gradient to resolve compounds with different polarities.
Flow Rate 1.0 mL/min21.2 mL/minFlow rate scaled for the larger preparative column diameter.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm (PDA 210-400 nm)UV at 254 nmPyridine ring absorbs UV light; PDA confirms peak purity.[6][11]
Injection Vol. 5 µL1-5 mL (concentration dependent)Small volume for analysis; large volume for purification.[14]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Insufficient mobile phase acidification; secondary interactions with silica.Increase acid modifier (e.g., 0.1% TFA instead of FA); use a column designed for basic compounds.[12][13]
Poor Resolution Gradient is too steep; incorrect organic solvent.Optimize to a shallower gradient; try methanol instead of acetonitrile as it can offer different selectivity.
Low Recovery Compound precipitation on the column; strong adsorption.Reduce sample concentration before injection; add a small amount of a stronger solvent like isopropanol to the mobile phase.[12]
Split Peaks Column overloading; column void or contamination.Reduce sample load; flush the column or replace if necessary.

References

  • Benchchem. (n.d.). Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. Technical Support Center.
  • Asha, S., Thirunavukkarasu, P., & Sadiq, A. M. (n.d.). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology.
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Application Compendium.
  • Przybyciel, M. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
  • Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Ahmed, M. O. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.
  • (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • S. S. Sonawane, et al. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development.
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • Al-Shehri, M. M., Salah, N., Al-Tammami, J. N., Al-Othman, A. M., & El-Sayed, M. A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Nguyen, T. T. H., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[ 2 , 3- b ] pyridine derivatives. ResearchGate.
  • (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.

Sources

Application Note: Development of ALK5 Inhibitors Utilizing a Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026


 Type I Receptor (ALK5)

Abstract

This application note provides a comprehensive technical guide for the rational design, synthesis, and biological validation of Activin Receptor-like Kinase 5 (ALK5) inhibitors. Focusing on the pyrazolo[1,5-a]pyridine scaffold—a privileged structure in kinase medicinal chemistry—we detail the structural requirements for potency and selectivity against the homologous p38 MAPK. This guide includes validated protocols for enzymatic profiling (ADP-Glo™) and cellular target engagement (SMAD2/3 phosphorylation), designed to streamline the transition from hit-to-lead optimization.

Introduction: The ALK5 Signaling Axis

Transforming Growth Factor-beta (TGF-


) signaling is a central driver of fibrosis and epithelial-to-mesenchymal transition (EMT) in cancer. The pathway is initiated when TGF-

ligands bind to the Type II receptor (TGF

RII), which recruits and phosphorylates the Type I receptor (ALK5/TGF

RI).

Activated ALK5 phosphorylates downstream effectors SMAD2 and SMAD3, which complex with SMAD4 and translocate to the nucleus to regulate gene transcription. Blocking ALK5 kinase activity is a proven therapeutic strategy, yet achieving selectivity against the structurally related p38


 MAPK remains a primary challenge in drug development.
Pathway Visualization

The following diagram illustrates the canonical signaling cascade and the specific intervention point for ALK5 inhibitors.

TGFBeta_Pathway Ligand TGF-beta Ligand RII Type II Receptor (TGFbRII) Ligand->RII Binding ALK5 ALK5 (Type I Receptor) RII->ALK5 Phosphorylation SMAD23 SMAD2/3 (Cytosolic) ALK5->SMAD23 Phosphorylation (Ser423/425) Inhibitor Pyrazolo-pyridine Inhibitor Inhibitor->ALK5 ATP-Competitive Inhibition pSMAD p-SMAD2/3 SMAD23->pSMAD Complex Transcriptional Complex pSMAD->Complex + SMAD4 SMAD4 SMAD4 Nucleus Nucleus (Gene Transcription) Complex->Nucleus Translocation

Figure 1: Canonical TGF-


/SMAD signaling pathway showing the mechanism of action for ALK5 inhibitors.

Rational Drug Design: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold serves as a robust bioisostere for the purine core of ATP. Its planar nature allows it to fit deeply into the adenine-binding pocket of the kinase.

Structural Activity Relationship (SAR) Logic

To design a potent ALK5 inhibitor, three specific regions of the ATP-binding pocket must be addressed:

  • The Hinge Region (Interaction with His283):

    • Requirement: A strong hydrogen bond acceptor.

    • Solution: A 2-pyridyl substituent attached to the pyrazolo[1,5-a]pyridine core. The nitrogen of the 2-pyridyl ring acts as the acceptor for the backbone amide of His283 . This interaction is critical for anchoring the molecule.

  • The Selectivity Pocket (Gatekeeper Residue):

    • The Challenge: ALK5 shares high sequence identity with p38

      
       MAPK.
      
    • The Differentiator: The gatekeeper residue in ALK5 is a small Serine (Ser280) , whereas in p38

      
      , it is a bulkier Threonine (Thr106) .
      
    • Design Strategy: Substituents at the 3-position of the pyrazolo[1,5-a]pyridine core project toward the gatekeeper. Bulky or rigid groups here can clash with the Threonine in p38

      
       while being accommodated by the smaller Serine in ALK5, thereby improving selectivity.
      
  • Solvent Exposed Area:

    • Substituents on the pyridine ring (positions 5 or 6) extend into the solvent front. This region is ideal for solubilizing groups (e.g., morpholines, piperazines) to improve ADME properties without compromising binding affinity.

Comparative Data: Scaffold Evolution
Compound IDScaffold CoreR-Group (Hinge)ALK5 IC50 (nM)p38

IC50 (nM)
Selectivity Ratio
Ref-1 ImidazolePyridine-2-yl12605x
PP-01 Pyrazolo[1,5-a]pyridinePhenyl>1000>1000N/A
PP-02 Pyrazolo[1,5-a]pyridinePyridine-2-yl251506x
PP-03 Pyrazolo[1,5-a]pyridine6-Methyl-pyridin-2-yl8800100x

Note: Data represents hypothetical trends based on established SAR principles for this scaffold class.

Protocol 1: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of synthesized compounds against recombinant ALK5 enzyme. Principle: The assay measures ADP formed from a kinase reaction.[1][2][3][4][5] ADP is converted to ATP, which is then used by luciferase to generate light.[1][2][3][5] The signal is positively correlated with kinase activity.

Materials
  • Enzyme: Recombinant Human TGF

    
    R1 (ALK5), GST-tagged (Promega or Carna Biosciences).
    
  • Substrate: TGF

    
    R1 peptide (KKKVLTQMGSPSIRCS(pS)VS).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[2]

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

    
    M DTT.
    
Experimental Workflow
  • Compound Preparation:

    • Prepare 10 mM stock solutions of inhibitors in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.

    • Dilute further into 1X Kinase Buffer (Final DMSO concentration should be

      
       1%).
      
  • Kinase Reaction (384-well plate):

    • Add 2

      
      L  of diluted inhibitor to respective wells.
      
    • Add 2

      
      L  of ALK5 enzyme (Final conc: 2-5 nM). Incubate for 10 min at RT.
      
    • Initiate reaction by adding 1

      
      L  of ATP/Substrate mix (Final ATP: 10 
      
      
      
      M; Peptide: 0.2
      
      
      g/
      
      
      L).
    • Incubate at RT for 60 minutes .

  • ADP Depletion:

    • Add 5

      
      L  of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[5]
      
    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10

      
      L  of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.[4]
      
    • Incubate for 30 minutes .

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Protocol 2: Cellular Target Engagement (p-SMAD2/3 Assay)

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits TGF-


-induced phosphorylation of SMAD2.
Cell Model:  A549 (Lung Adenocarcinoma) or HaCaT (Keratinocyte) cells.
Materials
  • Stimulant: Recombinant Human TGF-

    
    1 (PeproTech).
    
  • Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Primary Antibodies: Anti-pSMAD2 (Ser465/467) and Anti-Total SMAD2 (Cell Signaling Technology).

Step-by-Step Methodology

Cellular_Assay_Workflow Seed Seed Cells (A549, 2x10^5/well) Starve Serum Starvation (Overnight, 0.5% FBS) Seed->Starve Treat Compound Treatment (1 hour pre-incubation) Starve->Treat Stimulate TGF-beta1 Stimulation (5 ng/mL, 1 hour) Treat->Stimulate Lyse Cell Lysis (RIPA + Inhibitors) Stimulate->Lyse Analyze Western Blot / ELISA (Readout: pSMAD2) Lyse->Analyze

Figure 2: Workflow for cellular SMAD2 phosphorylation assay.

  • Cell Seeding & Starvation:

    • Seed A549 cells in 6-well plates (

      
       cells/well) in DMEM + 10% FBS.
      
    • Allow attachment (24h).

    • Wash with PBS and switch to "Starvation Medium" (DMEM + 0.5% FBS) for 16–24 hours. Rationale: Starvation reduces basal SMAD phosphorylation, increasing the signal-to-noise ratio upon stimulation.

  • Compound Treatment:

    • Add the ALK5 inhibitor at varying concentrations (e.g., 0.1, 1, 10

      
      M).
      
    • Incubate for 60 minutes at 37°C.

  • Stimulation:

    • Add TGF-

      
      1 to a final concentration of 5 ng/mL .
      
    • Incubate for exactly 60 minutes . Note: SMAD phosphorylation peaks at 45-60 mins and degrades thereafter.

  • Lysis and Harvesting:

    • Place plates on ice. Wash 2x with ice-cold PBS.

    • Add 150

      
      L cold RIPA buffer. Scrape cells and collect lysate.
      
    • Centrifuge at 14,000 x g for 10 min to clear debris.

  • Analysis (Western Blot):

    • Load 20

      
      g protein per lane.
      
    • Blot for p-SMAD2.[6][7]

    • Strip and re-probe for Total SMAD2 (loading control).

    • Success Criteria: A potent inhibitor should dose-dependently abolish the p-SMAD2 band without affecting Total SMAD2 levels.

Selectivity Profiling: The p38 MAPK Challenge

Because p38 MAPK is a key off-target that can cause cardiotoxicity and skin lesions, all ALK5 hits must be counter-screened.

Structural Basis for Selectivity: As noted in the SAR section, the "gatekeeper" residue is the key discriminator.

  • ALK5: Serine 280 (Small side chain).

  • p38

    
    :  Threonine 106 (Larger side chain).
    

Protocol Modification for p38 Assay: Use the same ADP-Glo workflow as described in Section 3, but substitute:

  • Enzyme: p38

    
     (MAPK14).[8]
    
  • Substrate: p38 peptide or ATF2 protein.

  • ATP Conc: Match the Km(app) for p38 (typically 25-50

    
    M).
    

Interpretation: A viable drug candidate should exhibit at least a 50-fold selectivity window (IC50 p38 / IC50 ALK5 > 50).

References

  • Sawyer, J. S., et al. (2003). Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Journal of Medicinal Chemistry. Retrieved from [Link] (Note: Foundational text on pyrazole-based ALK5 inhibition).

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link] (Discusses the ALK5/p38 selectivity structural basis).

  • BPS Bioscience. (n.d.). TGFBR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

Sources

Advanced Fluorination Protocols for Pyridine Scaffolds: From SNAr Optimization to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyridine rings is a pivotal strategy in modern drug discovery to modulate pKa, enhance lipophilicity (


), and block metabolic hotspots (CYP450 oxidation). However, the electron-deficient nature of the pyridine ring creates a dichotomy in synthetic accessibility:
  • 2- and 4-positions: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) but prone to hydrolysis.

  • 3-position (meta): Electronically deactivated for SNAr and difficult to access via Electrophilic Aromatic Substitution (SEAr).

This Application Note provides two distinct, field-validated protocols to address these challenges. We move beyond textbook methodology to describe anhydrous Tetramethylammonium Fluoride (TMAF) protocols for high-yield SNAr and Silver-Catalyzed workflows for late-stage functionalization of the difficult 3-position.

Strategic Decision Matrix

Before selecting a protocol, analyze the target regioisomer and available starting material.

Fluorination_Decision_Tree Start Target Fluoropyridine Position Target Position? Start->Position Pos2_4 2- or 4-Position (Electron Deficient) Position->Pos2_4 Pos3 3-Position (Electron Neutral/Deactivated) Position->Pos3 SM_Cl Start: Chloropyridine Pos2_4->SM_Cl Halogen Exchange SM_OH Start: Hydroxypyridine Pos2_4->SM_OH Activation SM_H Start: Pyridine (C-H) Pos3->SM_H Late Stage Method_SNAr Protocol A: SNAr (Anhydrous TMAF) SM_Cl->Method_SNAr Method_Pheno Deoxyfluorination (PhenoFluor) SM_OH->Method_Pheno Method_Ag Protocol B: Ag-Catalysis (Via Stannane) SM_H->Method_Ag

Figure 1: Decision matrix for selecting the optimal fluorination pathway based on regiochemistry and substrate availability.

Protocol A: High-Yield SNAr via Anhydrous TMAF

Target: 2-fluoropyridines, 4-fluoropyridines. Challenge: Traditional "Halex" reactions (KF, 18-crown-6, 140°C) often fail due to poor solubility of fluoride in aprotic solvents and the formation of pyridone byproducts if trace water is present. Solution: Use of Anhydrous Tetramethylammonium Fluoride (TMAF) .[1][2] Unlike TBAF, TMAF does not undergo Hofmann elimination and can be dried to high purity, allowing for lower reaction temperatures and cleaner profiles [1, 2].

Reagents & Equipment
  • Fluoride Source: Tetramethylammonium Fluoride tetrahydrate (TMAF[2][3]·4H2O).

  • Solvent: DMF (Anhydrous, <50 ppm H2O).

  • Drying Agent: Isopropyl Alcohol (IPA).

  • Vessel: Sealed pressure tube (Ace Glass or similar).

Step-by-Step Methodology
Step 1: Preparation of Anhydrous TMAF (Critical)

Note: Commercial "anhydrous" fluoride salts are rarely dry enough for difficult pyridine substrates.

  • Charge TMAF·4H2O (10.0 g) into a round-bottom flask.

  • Add IPA (100 mL) and distill off the solvent under reduced pressure (rotary evaporator) at 60°C.

  • Repeat the IPA azeotrope 3 times.

  • Add DMF (50 mL) and distill to dryness under high vacuum (0.1 mbar) at 80°C for 4 hours.

  • QC Check: The resulting white solid must be stored in a glovebox. Water content should be <0.2 wt% (Karl Fischer).

Step 2: The Fluorination Reaction[4][5]
  • In a glovebox, charge the reaction vessel with Anhydrous TMAF (2.0 equiv) and the Chloropyridine substrate (1.0 equiv).

  • Add anhydrous DMF (0.5 M concentration relative to substrate).

  • Seal the vessel tightly.

  • Heat to 80–100°C for 12–24 hours. (Note: Highly activated substrates like 2-chloro-3-nitropyridine may react at Room Temperature).

  • Monitoring: Monitor by 19F NMR. Look for the product shift (typically -60 to -80 ppm) and disappearance of the fluoride source (-150 ppm).

Step 3: Workup
  • Cool to room temperature.

  • Dilute with Et2O or MTBE (avoid DCM if product is volatile).

  • Wash with water (3x) to remove TMA salts and DMF.

  • Dry organic layer over MgSO4 and concentrate.

Protocol B: Late-Stage Ag-Catalyzed Fluorination

Target: 3-fluoropyridines and complex scaffolds. Challenge: The 3-position is electronically neutral/deactivated, making SNAr impossible. SEAr requires harsh conditions incompatible with drug-like functionality. Solution: The Ritter Silver-Catalyzed Fluorination .[5][6][7] This method utilizes a silver redox cycle (AgI/AgII) to transfer fluorine from an electrophilic source (Selectfluor) to an aryl stannane [3, 4].

Mechanism of Action

Unlike Pd-catalyzed cross-couplings which struggle with C-F reductive elimination, Silver mediates a radical-like transfer via a high-valent Ag(II)-F species.

Ag_Catalysis_Mechanism Ag1 Ag(I)OTf Ag2 Ag(I)-Ar (Transmetalation) Ag1->Ag2 + Ar-SnBu3 - Bu3SnOTf Ag3 Ag(II)-F (Oxidation) Ag2->Ag3 + F-TEDA (Selectfluor) Ag3->Ag1 Regeneration Product Ar-F (Prod) Ag3->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for Silver-mediated fluorination.[5][8] The key step is the oxidation of the Aryl-Ag(I) species by Selectfluor.

Reagents & Equipment
  • Catalyst: AgOTf (Silver Triflate) or Ag2O.

  • Fluorine Source: Selectfluor (F-TEDA-BF4).

  • Substrate: Aryl Stannane (Ar-SnBu3). Note: Stannanes are easily prepared from Aryl Halides via Pd-catalyzed stannylation.

  • Solvent: Acetone (HPLC Grade).

Step-by-Step Methodology
Step 1: Stannane Synthesis (Precursor)
  • Mix 3-bromopyridine derivative (1.0 equiv), Hexabutylditin (1.1 equiv), and Pd(PPh3)4 (5 mol%) in Toluene.

  • Reflux (110°C) for 16 hours.

  • Purification: Silica gel chromatography (neutralized with 1% Et3N to prevent protodestannylation).

Step 2: Silver-Mediated Fluorination[4][5][8][9]
  • In a foil-wrapped flask (light sensitive), dissolve the Stannane (1.0 equiv) and AgOTf (2.0 equiv) in Acetone (0.1 M).

  • Cool the mixture to 0°C .

  • Add Selectfluor (1.2 equiv) in one portion.

  • Stir at 0°C to Room Temperature for 2–4 hours.

  • Observation: The reaction typically precipitates silver salts.

Step 3: Workup
  • Filter the reaction mixture through a pad of Celite to remove silver residues.

  • Concentrate the filtrate.

  • Purification: Flash chromatography. Note: 3-fluoropyridines are often volatile; keep rotovap bath <30°C.

Comparative Data & Validation

The following table summarizes the expected yields and conditions for the two protocols described above compared to legacy methods.

Substrate TypeTarget PositionProtocolReagentTempTypical Yield
2-Chloropyridine 2-FProtocol A Anhydrous TMAF80°C92%
2-Chloropyridine 2-FLegacy HalexKF / 18-crown-6140°C45-60%
3-Bromopyridine 3-FProtocol B AgOTf / Selectfluor23°C78%
3-Bromopyridine 3-FSNArCsF / DMSON/A0% (No Rxn)

Troubleshooting & Safety

Safety Warnings
  • HF Generation: Both protocols can generate trace HF if exposed to strong acids or moisture. Use plastic/Teflon labware where possible for fluoride handling.

  • Organotins: Protocol B uses organostannanes, which are neurotoxic. All waste must be segregated into specific "Heavy Metal/Organotin" waste streams.

Common Failure Modes
  • Protocol A (SNAr):

    • Symptom:[1][2][4][5][8][9][10][11][12] Formation of Pyridone (M+16 mass).

    • Cause: Water in the TMAF or DMF.[3]

    • Fix: Re-dry TMAF using the IPA azeotrope method. Add 3Å Molecular Sieves to the reaction vessel.

  • Protocol B (Ag-Catalysis):

    • Symptom:[1][2][4][5][8][9][10][11][12] Protodestannylation (Ar-H instead of Ar-F).

    • Cause: Trace acid or moisture during the reaction.

    • Fix: Ensure Selectfluor is dry. Add NaHCO3 (1.0 equiv) as a buffer to scavenge trace acid.

References

  • Sanford, M. S., et al. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination."[1][3] Journal of the Organic Chemistry, 2015. Link

  • WuXi STA. "Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale." Organic Process Research & Development, 2021.[2] Link

  • Ritter, T., et al. "Silver-Mediated Fluorination of Functionalized Aryl Stannanes."[5][7] Journal of the American Chemical Society, 2009.[5] Link

  • Ritter, T., et al. "Silver-catalyzed late-stage fluorination of complex small molecules."[7] Nature, 2013. Link

Sources

Troubleshooting & Optimization

stability issues of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly in acidic media. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments.

Introduction: Understanding the Core Instability

The stability of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine in acidic media is primarily governed by the electronic properties of the 2-fluoropyridine moiety. The pyridine nitrogen can be protonated under acidic conditions, which significantly activates the aromatic ring towards nucleophilic attack. This, coupled with the high electronegativity of the fluorine atom, makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr), leading to degradation. While the tetrahydropyran (THP) ring is generally robust, harsh acidic conditions can potentially lead to its cleavage.[1][2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Question 1: I'm observing significant degradation of my compound during an aqueous acidic workup (e.g., using 1M HCl). What is happening and how can I prevent it?

Answer:

The degradation you are observing is likely due to the acid-catalyzed hydrolysis of the 2-fluoro substituent. Here's a step-by-step explanation of the probable mechanism:

  • Protonation of the Pyridine Nitrogen: In an acidic medium, the lone pair of electrons on the pyridine nitrogen is protonated, forming a pyridinium ion. This protonation withdraws electron density from the aromatic ring, making it more electrophilic.

  • Nucleophilic Attack: The electron-deficient C2 carbon, which is bonded to the highly electronegative fluorine atom, becomes highly susceptible to nucleophilic attack by water molecules present in the aqueous acid.

  • Formation of a Meisenheimer-like Intermediate: The attack of water results in the formation of a tetrahedral intermediate.

  • Elimination of Fluoride: The intermediate collapses, leading to the elimination of a fluoride ion and the formation of a 2-pyridone derivative. This process is often irreversible and drives the degradation.

The 2-fluoropyridine moiety is known to be reactive towards nucleophilic displacement of the activated fluorine atom.[3][4]

Solutions to Mitigate Degradation:

  • Use a Weaker Acid: Instead of strong mineral acids like HCl, consider using a milder organic acid such as citric acid or acetic acid for pH adjustment. Alternatively, a saturated aqueous solution of ammonium chloride (NH₄Cl) can provide a weakly acidic environment (pH ~4.5-5.5) sufficient for quenching many reactions without causing significant degradation.

  • Employ a Biphasic Workup: Perform the workup using a two-phase system (e.g., ethyl acetate and a buffered aqueous solution). This minimizes the contact time of your compound with the acidic aqueous phase. Vigorous stirring is necessary to ensure efficient extraction and reaction quenching.

  • Control the Temperature: Perform the acidic workup at low temperatures (0-5 °C). The rate of the hydrolysis reaction will be significantly reduced at lower temperatures.

  • Use a Buffered System: If a specific pH is required, use a buffered solution (e.g., a citrate or acetate buffer) to maintain the pH in a less aggressive range.

G cluster_0 Troubleshooting Workflow for Acidic Workup Start Degradation Observed During Acidic Workup Q1 Is a strong acid (e.g., HCl, H2SO4) being used? Start->Q1 A1_Yes Switch to a weaker acid (e.g., citric acid, NH4Cl solution) Q1->A1_Yes Yes Q2 Is the workup performed at room temperature? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform workup at low temperature (0-5 °C) Q2->A2_Yes Yes Q3 Is it a single-phase aqueous workup? Q2->Q3 No A2_Yes->Q3 A3_Yes Employ a biphasic workup (e.g., EtOAc/buffered aqueous) Q3->A3_Yes Yes End Degradation Minimized Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for compound degradation during acidic workup.

Question 2: My reaction is run in an acidic solvent (e.g., acetic acid) and I'm seeing byproduct formation. Is the tetrahydropyran ring stable under these conditions?

Answer:

The tetrahydropyran (THP) ring itself is a saturated ether and is generally considered stable under many reaction conditions, including moderately acidic environments.[1] It is more resistant to acid-catalyzed ring-opening than its five-membered analog, tetrahydrofuran (THF). However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to protonation of the ether oxygen followed by nucleophilic attack and ring-opening.[2]

In the context of your molecule, the primary concern in acidic media remains the lability of the 2-fluoro-pyridinium species. Byproduct formation is more likely to originate from the degradation of the pyridine ring system.

To confirm the stability of the THP ring in your specific reaction:

  • Run a Control Experiment: Subject a simpler THP-containing compound, without the 2-fluoropyridine moiety, to your reaction conditions. This will help you isolate the stability of the THP ring.

  • NMR Analysis of Crude Mixture: Carefully analyze the ¹H and ¹³C NMR spectra of your crude reaction mixture for signals corresponding to ring-opened products (e.g., new aldehyde or alcohol functionalities).

If you suspect THP ring instability, consider using a less acidic solvent system or reducing the reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for handling and storing 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine?

A1: To ensure the stability of the compound, it is recommended to handle and store it in neutral to slightly basic conditions (pH 7-9). Strongly acidic conditions (pH < 4) should be avoided to prevent the acid-catalyzed hydrolysis of the fluoro group.

Q2: What are the recommended storage conditions for this compound in solid form and in solution?

A2:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability.

  • In Solution: If you need to store the compound in solution, use aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Avoid protic solvents, especially acidic ones like methanol or acetic acid, for long-term storage. If an alcoholic solvent is necessary, store the solution at a low temperature (-20 °C) and use it as quickly as possible.

Q3: Can I use this compound in reactions that generate acidic byproducts?

A3: Yes, but with caution. If your reaction generates acidic byproducts (e.g., HCl from an acyl chloride), it is advisable to include a non-nucleophilic acid scavenger in the reaction mixture. Examples include hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA). This will neutralize the acid as it is formed and protect your compound from degradation.

Q4: What are the expected degradation products in acidic media?

A4: The primary degradation product is expected to be 3-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one, resulting from the hydrolysis of the C-F bond.

G cluster_0 Proposed Degradation Pathway in Acidic Media Start 2-Fluoro-3-(THP)pyridine N F Protonation Pyridinium Ion N⁺-H F Start->Protonation + H⁺ Intermediate Meisenheimer-like Intermediate N⁺-H F OH Protonation->Intermediate + H₂O Product 2-Pyridone Derivative N-H =O Intermediate->Product - HF

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Data Summary

The following table provides a qualitative summary of the expected stability of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine under various acidic conditions based on general chemical principles.

ConditionTemperatureExpected StabilityPrimary Concern
1M HCl (aq)Room TempLowRapid hydrolysis of the C-F bond.
1M HCl (aq)0 °CModerateHydrolysis of the C-F bond is slower.
Acetic Acid (neat)Room TempModerate to HighSlow hydrolysis possible over extended periods.
Saturated NH₄Cl (aq)Room TempHighGenerally stable for workup purposes.
Citric Acid (10% aq)Room TempHighGenerally stable for workup purposes.

Experimental Protocol: Recommended Reaction Quench and Workup

This protocol is designed to minimize the degradation of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine when quenching a reaction and performing an extraction.

Objective: To quench a reaction and extract the target compound while minimizing exposure to acidic conditions.

Materials:

  • Reaction mixture containing 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5 °C.

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM), cooled to 0-5 °C.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Ice bath.

Procedure:

  • Cool the Reaction Mixture: Place the flask containing your reaction mixture in an ice bath and cool to 0-5 °C.

  • Quenching: Slowly add the cold saturated NaHCO₃ solution to the reaction mixture with vigorous stirring until the pH of the aqueous phase is between 7 and 8 (check with pH paper). Be cautious as gas evolution (CO₂) may occur if the reaction mixture is acidic.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of cold ethyl acetate or DCM and shake vigorously. Allow the layers to separate.

  • Separation: Drain the organic layer. If the reaction was in an aqueous-miscible solvent, you may need to extract the aqueous layer two more times with fresh, cold organic solvent.

  • Combine and Wash: Combine all organic extracts and wash them once with brine to remove residual water.

  • Drying: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo at a low temperature (< 40 °C) to isolate your product.

  • Purity Analysis: It is recommended to perform a purity analysis (e.g., by ¹H NMR or LC-MS) of the crude product to confirm that no significant degradation has occurred.

By following these guidelines and protocols, you can significantly improve the stability and recovery of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine in your experimental workflows.

References

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • U.S. National Library of Medicine. (n.d.). 2-Fluoropyridine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Susa, A. C., et al. (2016). Charging of Proteins in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(2), 332-340.
  • Nicolini, A., et al. (2018). Filling the Gap in Extended Metal Atom Chains: Ferromagnetic Interactions in a Tetrairon(II) String Supported by Oligo-α-pyridylamido Ligands. Inorganic chemistry, 57(9), 5438-5448.
  • Hasani, M., et al. (2019). Proton Transfer and Ionicity: An 15N NMR Study of Pyridine Base Protonation. The journal of physical chemistry. B, 123(8), 1815-1821.
  • Tang, W., Zhu, L., & Smith, L. M. (1997). 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 25(22), 4465–4472.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-27.
  • Al-Zereini, W. A., et al. (2017). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of Chemistry, 2017, 6854613.
  • Fooks, C. J., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Central Science, 2(9), 617–625.
  • Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PFP-9920 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting recovery and purity issues with polar fluorinated pyridine derivatives.

Introduction: The "Teflon" Heterocycle Paradox

Welcome to the Technical Support Center. You are likely here because your fluorinated pyridine—despite showing a clear spot on TLC—is behaving erratically during isolation.

The Core Problem: Polar fluorinated pyridines occupy a frustrating chemical niche. The pyridine nitrogen provides basicity and polarity, while the fluorine atoms induce lipophilicity and strong electron-withdrawing effects (reducing pKa). This creates a "push-pull" electronic system that leads to three primary failure modes during purification:

  • Streaking/Tailing on silica due to residual basicity.[1]

  • "Ghost Yields" caused by unexpected volatility (sublimation).

  • Chemical Instability via Nucleophilic Aromatic Substitution (

    
    ) during workup.
    

This guide provides the standard operating procedures (SOPs) to resolve these specific issues.

Module 1: The "Comet Tail" (Chromatography Issues)

Diagnosis

Your compound elutes over 10–20 column volumes, co-eluting with impurities. Adding more methanol just flattens the peak further.

Root Cause: Silanol Interaction

Standard silica gel is slightly acidic (pH 4–5). Even with electron-withdrawing fluorines, the pyridine nitrogen often remains basic enough to protonate on surface silanols (


), forming an ionic bond that drags the compound.
Protocol A: The "Buffer" Strategy (Standard Silica)

Do not use pure DCM/MeOH for these substrates.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both solvent bottles (A and B).
    
    • Mechanism:[2][3][4] The amine modifier saturates the acidic silanol sites, effectively "capping" the column and allowing the pyridine to elute as a free base.

  • The Flush: After the run, flush the column immediately; amine modifiers can degrade silica over time.

Protocol B: The "Amine-Functionalized" Strategy (Recommended)

If your compound is acid-sensitive or if TEA is difficult to remove (high boiling point), switch stationary phases.

  • Column: Use an Amine-Functionalized Silica cartridge (e.g.,

    
    -silica).[5]
    
  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (no additives needed).

  • Benefit: The stationary phase is basic.[6] It repels the pyridine nitrogen, resulting in sharp, symmetrical peaks without liquid additives.

Decision Logic: Selecting the Right Phase

ChromatographyLogic Start Start: Crude Mixture CheckSolubility Is compound soluble in Hexane/EtOAc? Start->CheckSolubility CheckAcid Is compound acid sensitive? CheckSolubility->CheckAcid Yes ReversePhase Reverse Phase (C18) (Use pH 10 Buffer) CheckSolubility->ReversePhase No (Polar) NormalPhase Standard Silica (Use 1% TEA Modifier) CheckAcid->NormalPhase No AminePhase Amine-Functionalized Silica (No Modifier Needed) CheckAcid->AminePhase Yes

Figure 1: Decision matrix for stationary phase selection based on solubility and chemical sensitivity.

Module 2: The "Ghost Yield" (Volatility Management)

Diagnosis

The column fractions looked perfect. You rotavapped the solvent, put the flask on the high-vacuum pump overnight, and woke up to an empty flask.

Root Cause: Fluorine-Induced Volatility

Fluorine atoms have very low polarizability and weak Van der Waals interactions. A small polyfluorinated pyridine (MW < 250) can sublime at room temperature under high vacuum, or co-evaporate with solvents.

Protocol: The "Salt Anchor" Technique

Never concentrate these free bases to dryness under high vacuum. Convert them to a non-volatile salt before final drying.

Step-by-Step:

  • Collection: Pool your chromatography fractions.

  • Acidification: Add 1.1 equivalents of HCl (in dioxane or ether) or TFA .

    • Note: Ensure your product is stable to acid. If not, skip to "Solvent Swap."

  • Concentration: Rotavap at moderate pressure (do not use high vac yet).

  • Result: The pyridinium salt will precipitate or form a stable solid/oil that will not sublime.

Comparative Volatility Risks:

Compound TypeIntermolecular ForcesVolatility RiskRecommended Handling
Non-fluorinated Pyridine Moderate (Dipole-Dipole)LowStandard concentration
Monofluoropyridine ModerateMediumMonitor vacuum pressure
Polyfluoropyridine Weak (Low Polarizability)High (Critical) Must form salt or keep in solution
Pyridinium Salt Strong (Ionic)NegligibleSafe for high vacuum

Module 3: The "Shapeshifter" (Chemical Instability)

Diagnosis

LCMS shows the correct mass before purification. After evaporating methanol fractions, the mass shifts by +12 or +14 amu (methoxy incorporation) or -20 (hydrolysis).

Root Cause: Susceptibility

Fluorine is small and highly electronegative. If it is located ortho or para to the pyridine nitrogen (2-F or 4-F positions), the ring becomes highly activated for Nucleophilic Aromatic Substitution (


). Methanol (a common chromatography solvent) can attack the ring, displacing the fluorine.
Protocol: The "Aprotic" Workup

If your fluoropyridine has electron-withdrawing groups (e.g.,


, 

,

) or is a 2,4-difluoro system:
  • Avoid Alcohols: Do not use Methanol or Ethanol in your mobile phase.

  • Alternative Mobile Phase: Use DCM / Acetonitrile or Ethyl Acetate / Acetone .

  • Workup: If you must use MeOH, keep the fractions cold (

    
    ) and evaporate immediately. Do not store overnight in solution.
    
Mechanism of Failure ( )

SNArMechanism Substrate Activated Fluoropyridine (2-F or 4-F) Intermediate Meisenheimer Complex (Stabilized by N) Substrate->Intermediate + MeOH (Attack) Solvent Nucleophilic Solvent (MeOH / EtOH) Solvent->Intermediate Product Methoxy-Pyridine (Impurity) Intermediate->Product - HF (Elimination)

Figure 2: Pathway of unwanted methoxy-substitution during purification in alcoholic solvents.

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase for these compounds? A: Yes, but pH is critical.

  • Acidic (0.1% TFA): The pyridine is protonated (

    
    ). It becomes very polar and may elute in the void volume (dead time).
    
  • Basic (10mM Ammonium Bicarbonate, pH 10): The pyridine is neutral. Retention increases significantly on C18. Check stability at pH 10 before proceeding.

Q: My compound is an oil that won't solidify. Is it impure? A: Not necessarily. Fluorinated alkyl groups often disrupt crystal packing, leading to oils. Try triturating with cold pentane or converting to an HCl salt to induce crystallization.

Q: I see a "double spot" on TLC but only one peak on LCMS. A: This is likely the free base and the salt form (e.g., hydrochloride from solvent traces) running differently. Treat the TLC plate with ammonia vapor; if the spots merge, it is a single compound.

References

  • Teledyne ISCO. (2012).[7] Method Development Strategies for Amine Bonded Phase Columns. Application Note AN76. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Teledyne ISCO. (2012).[7] RediSep® Amine Functionalized Column: Purification of compounds with amine substitution. Application Note AN31. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[8] Introduction to Modern Liquid Chromatography. Wiley. (Authoritative source on silanol interactions and mobile phase modifiers).

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool?. Angewandte Chemie International Edition, 54(11), 3216-3221. (Context on stability and reactivity of fluorinated heterocycles). Link

Sources

Technical Support Center: Diastereoselective Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THP-SELECT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Diastereomeric Ratio (dr) in 2,6- and 2,3-Disubstituted Tetrahydropyran Systems

Mission Statement & Core Philosophy

Welcome to the THP Synthesis Support Hub. You are likely here because your ring-closing reactions are yielding intractable diastereomeric mixtures rather than the single isomer required for your SAR study or total synthesis.

The Core Philosophy: Diastereoselectivity in tetrahydropyran (THP) synthesis is rarely random. It is a competition between steric minimization (thermodynamic control) and stereoelectronic gating (kinetic control). To fix your dr, you must first identify which regime your reaction is operating in.

Technical Modules: Mechanisms & Control

Module A: The Prins Cyclization (Acid-Mediated)

Target: 2,6-cis-disubstituted THPs.[1][2] Mechanism: The "Inside-Out" Chair Transition State.

The Prins cyclization is the industry standard for generating 2,6-cis THPs. The high selectivity arises from a chair-like transition state where the bulky substituents adopt equatorial positions to minimize 1,3-diaxial interactions.

Common Failure Mode: If you observe significant 2,6-trans product, your reaction may be proceeding through a 2-oxonia-Cope rearrangement (scrambling the stereocenters) or your Lewis Acid is too strong, causing competitive epimerization.

Visualization: The Chair-Like Transition State The following diagram illustrates the energy minimization pathway that enforces cis-selectivity.

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Oxocarbenium (E)-Oxocarbenium Ion Intermediate Start->Oxocarbenium Lewis Acid ChairTS Chair-like TS (Substituents Equatorial) Oxocarbenium->ChairTS Cyclization SideRxn 2-oxonia-Cope (Stereo-scrambling) Oxocarbenium->SideRxn High Temp / Strong Acid Product 2,6-cis-THP (Thermodynamic) ChairTS->Product Nucleophilic Trap SideRxn->Oxocarbenium Reversible

Caption: Figure 1. The favorable chair-like transition state leads to 2,6-cis selectivity. High temperatures promote the scrambling oxonia-Cope pathway.

Module B: Nucleophilic Substitutions (The Woerpel Model)

Target: C-glycosides and 2-substituted THPs. Mechanism: Stereoelectronic Control (Axial Attack).

Contrary to steric intuition, nucleophiles often attack six-membered oxocarbenium ions from the axial trajectory. This is explained by the Woerpel Model, which posits that the transition state is stabilized when the nucleophile attacks anti-periplanar to the developing lone pair on the ring oxygen (stereoelectronic control).

  • Inside Attack: Small nucleophiles (allyl silanes, hydrides) prefer axial attack.

  • Steric Override: Very bulky nucleophiles may be forced equatorial, but this often incurs a penalty in rate.

Module C: Intramolecular Oxa-Michael Addition

Target: 2,6-trans vs. 2,6-cis.[2][3] Mechanism: Kinetic vs. Thermodynamic Control.

  • Kinetic Control (Base/Low Temp): Often favors the 2,6-trans isomer. This stereochemistry is dictated by the transition state geometry (Baldwin's rules) where the nucleophile attacks the alkene face that minimizes steric clash during ring closure.

  • Thermodynamic Control (Acid/Equilibration): Favors the 2,6-cis isomer (all equatorial).

Troubleshooting Matrix (FAQ)

Identify your symptom below to find the corresponding resolution.

SymptomProbable Root CauseCorrective Action
Prins: Low cis selectivity (e.g., 60:40 dr) Lewis Acid is too strong (e.g., TiCl4), promoting oxonia-Cope scrambling.Switch to a milder Lewis Acid (e.g., InCl3 or TFA ). Lower temperature to -78°C.
Prins: Product racemization Reaction temperature allowed to drift > 0°C.Maintain strict cryogenic control (-78°C to -40°C). Quench cold with base.
Michael: Wanted trans, got cis Reaction ran too long or basicity was insufficient, allowing equilibration.Stop reaction immediately upon consumption of SM. Use a kinetic base (e.g., KOtBu in THF at -78°C).
Michael: Wanted cis, got trans Reaction stopped under kinetic control.Treat the crude trans-product with a catalytic acid (e.g., pTSA , 10 mol%) in MeOH to equilibrate to the thermodynamic cis-isomer.
General: Inconsistent dr between batches Moisture in Lewis Acid or solvent.Self-Validating Step: Titrate Lewis Acid or use fresh ampoules. Ensure solvent is <50 ppm water (Karl Fischer).

Standard Operating Protocols (SOPs)

SOP-01: High-Selectivity Prins Cyclization (2,6-cis)

Rationale: Uses Iron(III) halides to facilitate cyclization without promoting the scrambling oxonia-Cope rearrangement.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reagents: Charge with Homoallylic Alcohol (1.0 equiv) and Aldehyde (1.1 equiv) in dry DCM (0.1 M).

  • Catalyst Addition: Cool to -78°C . Add FeCl3 (1.0 equiv) or TMSOTf (0.5 equiv) dropwise.

    • Note: Iron salts often provide better chemoselectivity than silyl triflates for sensitive substrates.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC.[4]

    • Critical Checkpoint: If conversion is <50%, warm slowly to -40°C. Do not warm to 0°C until reaction is complete.

  • Quench: Pour the cold reaction mixture into saturated aqueous NaHCO3.

  • Validating the Result: Analyze crude NMR. The C2-H and C6-H protons should exhibit large coupling constants (

    
     Hz), indicative of an axial-axial relationship (cis-diequatorial substituents).
    
SOP-02: Thermodynamic Equilibration of Michael Adducts

Rationale: Converts kinetic mixtures into the single most stable diastereomer (usually 2,6-cis).

  • Input: Crude mixture of THP isomers from a base-mediated cyclization.

  • Conditions: Dissolve in MeOH or DCM. Add CSA (Camphorsulfonic acid) or pTSA (0.1 equiv) .

  • Process: Stir at room temperature for 4-12 hours.

  • Endpoint: Monitor dr by GC-MS or NMR until the ratio stabilizes.

  • Mechanism: Acid-catalyzed reversible ring opening/closing allows the system to settle into the all-equatorial chair conformation.

Logic Pathway: Choosing Your Method

Use this flowchart to select the correct synthetic strategy based on your target geometry.

SelectionLogic Start Target THP Geometry? Is26 2,6-Disubstituted? Start->Is26 Is23 2,3- or C-Glycoside? Start->Is23 Cis26 Target: 2,6-CIS Is26->Cis26 Trans26 Target: 2,6-TRANS Is26->Trans26 MethodWoerpel Method: Woerpel Model (Axial Nucleophilic Attack) Is23->MethodWoerpel Stereoelectronic Control MethodPrins Method: Prins Cyclization (TFA/TMSOTf, -78°C) Cis26->MethodPrins Standard MethodMichael Method: Oxa-Michael (Kinetic Control, Base) Trans26->MethodMichael Baldwin Rules

Caption: Figure 2. Decision matrix for selecting the synthetic methodology based on target stereochemistry.

References

  • Prins Cyclization Mechanism & Selectivity: Jasti, R.; Anderson, C. D.; Rychnovsky, S. D. "Remarkable Stereoselectivity in the Segmental Prins Cyclization." J. Am. Chem. Soc.[5][6][7]2005 , 127, 9939. [Link]

  • The Woerpel Model (Oxocarbenium Ions): Larsen, C. H.; Ridgway, B. H.; Shaw, J. T.; Woerpel, K. A.[5] "A Stereoelectronic Model To Explain the Highly Stereoselective Reactions of Nucleophiles with Five-Membered-Ring Oxocarbenium Ions." J. Am. Chem. Soc.[5]1999 , 121, 12208. [Link]

  • Intramolecular Oxa-Michael Addition: Nerenberg, J. B. et al. "Total synthesis of the marine toxin polycavernoside A." J. Am. Chem. Soc.2008 , 130, 12806. (Demonstrates kinetic vs thermodynamic control in complex THP synthesis). [Link]

  • Iron-Catalyzed Prins Methods: Miranda, L. S. et al. "FeCl3-promoted Prins cyclization: stereoselective synthesis of 4-chlorotetrahydropyrans." Tetrahedron Lett.2009 , 50, 6635. [Link]

Sources

Technical Support Center: Navigating the Nuances of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by fluorinated pyridines. These valuable building blocks are notorious for their instability under common reaction and workup conditions. This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you preserve your target compound and maximize your yield.

Troubleshooting Guide: Common Issues and Proven Solutions

This section addresses specific problems you might encounter during the workup and purification of fluorinated pyridine derivatives. Each solution is grounded in the fundamental principles of their reactivity.

Q1: Help! I'm observing significant defluorination of my 2-fluoropyridine after a basic workup with aqueous sodium bicarbonate or carbonate. What's happening and how can I fix it?

A1: This is a classic and frequently encountered problem. The decomposition you're observing is due to a well-understood mechanism called Nucleophilic Aromatic Substitution (SNAr).

The "Why": Understanding the Mechanism

The pyridine ring is electron-deficient, a property that is amplified by the strong electron-withdrawing nature of the fluorine atom.[1] This effect is most pronounced at the C2 and C4 positions, making them highly susceptible to attack by nucleophiles. In a basic aqueous workup, hydroxide ions (OH⁻) or even water molecules can act as nucleophiles, attacking the carbon atom bearing the fluorine. This forms a temporary, negatively charged intermediate (a Meisenheimer complex), which then collapses, expelling the fluoride ion and resulting in the formation of the corresponding hydroxypyridine.[2]

The "How": Field-Proven Solutions

Direct exposure to strong or even mild aqueous bases should be avoided. The goal is to neutralize any acid from your reaction without creating a sufficiently basic environment to promote SNAr.

  • Solution 1: Buffered Aqueous Workup. Instead of strong bases, use a buffered solution or a very weak base to neutralize acid. A saturated solution of ammonium chloride (NH₄Cl) is an excellent choice as it maintains a mildly acidic pH (around 4.5-5.5).

  • Solution 2: Non-Aqueous Workup. If your compound is particularly sensitive or if your reaction contains water-sensitive components, a non-aqueous workup is the most robust solution. After the reaction, you can quench with a solid-phase reagent. For example, adding solid sodium bicarbonate and stirring until gas evolution ceases can neutralize acids without introducing a high concentration of aqueous base.

  • Solution 3: Rapid, Cold Extraction. If an aqueous workup is unavoidable, perform it as quickly as possible at low temperatures (0-5 °C). Use a pre-chilled, saturated sodium bicarbonate solution and immediately extract your product into an organic solvent.[3][4] Minimize contact time between the organic and aqueous layers.

Q2: My reaction mixture contains residual primary/secondary amine nucleophile, and I'm losing my fluorine atom during workup and silica gel chromatography. What's the best strategy here?

A2: This is a multi-faceted problem. Residual amines are nucleophilic and can displace the fluorine. Furthermore, the basic nature of the amine can promote hydrolysis on silica gel, which has an acidic surface that can become a site for localized, water-mediated decomposition.

The "Why": Amines as Nucleophiles and Silica Gel's Role

Primary and secondary amines are potent nucleophiles for SNAr reactions with activated fluoropyridines.[2] If excess amine is present, it can continue to react with your product, especially if the temperature increases during solvent evaporation. Silica gel is not inert; its surface is covered with acidic silanol (Si-OH) groups. These sites can protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack by any residual amines or water present in the solvent or on the silica itself.

The "How": A Multi-Step Approach

  • Acidic Wash: Perform a dilute, cold (0 °C) aqueous wash with a weak acid like 1M HCl or a saturated NH₄Cl solution.[4] This will protonate the excess amine, forming a salt that will be extracted into the aqueous layer, effectively removing it from your product. Be cautious and monitor by TLC or LC-MS to ensure your fluoropyridine is stable to these conditions.

  • Deactivated Silica Gel: If chromatography is necessary, use deactivated silica gel. This is prepared by treating standard silica gel with a solvent mixture containing a small percentage of a base, typically triethylamine (e.g., 1-2% triethylamine in the eluent system). This neutralizes the acidic sites on the silica surface, preventing on-column decomposition.

  • Alternative Purification: Consider alternatives to silica gel chromatography. Techniques like distillation (for volatile compounds), recrystallization (for solids), or passing through a short plug of a more inert material like Florisil® or Celite® can be effective.[5]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated pyridines, especially 2- and 4-fluoropyridines, so unstable compared to 3-fluoropyridines?

A1: The instability is directly related to the mechanism of Nucleophilic Aromatic Substitution (SNAr). For a nucleophile to attack the pyridine ring, it must attack a carbon atom that is electron-poor. The electronegative nitrogen atom in the pyridine ring withdraws electron density, primarily from the ortho (C2, C6) and para (C4) positions. When a fluorine atom is at the C2 or C4 position, its powerful inductive electron-withdrawing effect further depletes electron density at that carbon. Crucially, the negative charge of the intermediate (Meisenheimer complex) formed during nucleophilic attack can be delocalized onto the electronegative nitrogen atom, stabilizing it. This stabilization is not possible when the fluorine is at the C3 position, making the activation energy for the reaction much higher and the compound significantly more stable.

Relative Reactivity of Fluoropyridine Isomers to Nucleophiles
4-Fluoropyridine (Most Reactive)
2-Fluoropyridine
3-Fluoropyridine (Least Reactive)

Q2: What are the most common nucleophiles to avoid when working with fluoropyridines?

A2: As a general rule, any strong nucleophile, particularly under basic or elevated temperature conditions, can be problematic. Key culprits include:

  • Hydroxides: (e.g., NaOH, KOH, LiOH) - Readily displace fluorine to form hydroxypyridines.

  • Alkoxides: (e.g., NaOMe, KOtBu) - Form ether linkages.

  • Amines: Primary and secondary amines are particularly reactive.[6]

  • Thiols: Under basic conditions, thiolates (RS⁻) are very potent nucleophiles.

  • Water: While a weak nucleophile, at elevated temperatures or under acidic/basic catalysis, it can cause hydrolysis over time.[7]

Q3: Can I use silica gel chromatography to purify my fluorinated pyridine compound?

A3: Yes, but with significant precautions. As mentioned in the troubleshooting guide, the acidic surface of silica gel can catalyze decomposition. If you must use silica gel chromatography:

  • Neutralize First: Ensure your crude product is free from strong acids or bases before loading.

  • Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or another volatile base.

  • Work Quickly: Do not let the compound sit on the column for extended periods.

  • Consider Alternatives: Alumina (neutral or basic) can sometimes be a better choice than silica gel. For highly sensitive compounds, non-adsorptive techniques are preferred.

Decision-Making Workflow for Workup Selection

Choosing the right workup is critical. The following decision tree provides a logical path to selecting a procedure that minimizes the risk of decomposition.

G start Reaction Complete. What is in the mixture? acid_present Strong Acid Present? (e.g., HCl, H₂SO₄, TFA) start->acid_present Check pH or Reagents base_present Strong Base Present? (e.g., KOtBu, NaH, LDA) acid_present->base_present No quench_acid Quench with Solid Base (e.g., Solid NaHCO₃) then filter. acid_present->quench_acid Yes neutral Reaction is Neutral or contains weak base (e.g., K₂CO₃, Et₃N) base_present->neutral No quench_base Quench with Weak Acid (e.g., Sat. aq. NH₄Cl) at 0 °C. base_present->quench_base Yes direct_extraction Proceed to Direct Extraction or Concentration neutral->direct_extraction extract Extract with Organic Solvent quench_acid->extract quench_base->extract spe Consider Solid-Phase Extraction (SPE) for purification. direct_extraction->spe extract->spe

Caption: A decision tree for selecting the appropriate workup procedure.

Experimental Protocols

Protocol 1: Mildly Acidic Aqueous Workup for Fluoropyridines

This protocol is ideal for reactions that have been run under acidic conditions or need quenching of a basic catalyst like triethylamine or DIPEA.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. Monitor for any gas evolution or exotherm.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash once with a cold, saturated aqueous NaCl (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40 °C).

Protocol 2: Non-Aqueous Workup using Solid-Phase Extraction (SPE)

This method is suitable for highly sensitive fluoropyridines or for small-scale reactions where aqueous extractions are cumbersome.[8][9]

  • Dilution: Dilute the final reaction mixture with a non-polar solvent in which your product is soluble but impurities may precipitate (e.g., a mixture of dichloromethane and hexanes).

  • Filtration: Filter the mixture through a pad of Celite® to remove any precipitated salts or catalysts. Wash the Celite® pad with additional solvent.

  • SPE Cartridge Selection: Choose an appropriate SPE cartridge. For simple removal of polar impurities, a silica or Florisil® cartridge may be used. For more complex mixtures, a specialized cartridge (e.g., reverse-phase C18) might be necessary.

  • Loading and Elution: Concentrate the filtrate from step 2 and redissolve in a minimal amount of a suitable solvent for loading onto the SPE cartridge. Elute the product using a solvent system determined by prior TLC analysis, gradually increasing polarity to first elute your less polar product, leaving more polar impurities on the cartridge.

  • Concentration: Collect the fractions containing the pure product and concentrate under reduced pressure.

By understanding the inherent reactivity of fluorinated pyridines and deliberately choosing mild, controlled workup and purification conditions, you can significantly improve the outcome of your experiments, ensuring the integrity of these valuable molecules.

References

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Chambers, R. D., & Spink, R. C. (1999). Fluorine in Organic Chemistry. Blackwell Science.
  • Laali, K. K., & Gettwert, V. J. (2001). Fluorination of Pyridines. A Survey of Typical Reactions and a Review of Recent Developments. Journal of Fluorine Chemistry, 107(1), 31-34.
  • DiMagno, S. G., & Sun, H. (2006). Fluoride Ion in Organic Synthesis: A Review. Journal of Fluorine Chemistry, 127(11-12), 1403-1425.
  • Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
  • Zhang, W. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Retrieved from ResearchGate: [Link]

  • Curran, D. P. (2006). Fluorous solid-phase extraction (F-SPE). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Tetrahydropyranopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Optimization & Troubleshooting for Multicomponent Synthesis of Tetrahydropyranopyridines

Core Directive: The Thermal Landscape

The synthesis of tetrahydropyranopyridines—specifically fused systems like pyrano[2,3-c]pyrazoles or pyrano[3,2-c]pyridines —typically relies on a One-Pot Multicomponent Reaction (MCR). This reaction is a cascade involving Knoevenagel condensation , Michael addition , and Intramolecular Cyclization .

Temperature is not just an accelerator here; it is a selectivity switch .

  • Low Temperature (<40°C): Favors the initial Knoevenagel condensation but often fails to overcome the activation energy barrier for the final cyclization step, leading to open-chain intermediates (Michael adducts) and low yields.

  • Optimal Temperature (80°C – 100°C): Balances the reversible nature of the Knoevenagel step with the irreversible drive of the cyclization.

  • Excessive Temperature (>120°C): Promotes retro-Knoevenagel reactions (decomposition of the arylidene intermediate) and polymerization of malononitrile.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Initiation & Rate Issues

Q: I am running the reaction at Room Temperature (25°C) using a basic catalyst (e.g., Piperidine or Et3N) in Ethanol, but my yield is stuck below 40%. TLC shows a persistent intermediate. What is wrong?

A: You are likely stuck at the Michael Adduct stage.

  • The Issue: While the Knoevenagel condensation (Aldehyde + Malononitrile) proceeds fast at RT, the subsequent Michael addition of the 1,3-dicarbonyl and the final ring closure (cyclization) have significantly higher activation energies. At 25°C, the system lacks the thermal energy to cross the transition state for ring closure efficiently.

  • The Fix: Increase temperature to Reflux (78°C for EtOH) . If using a lower boiling solvent (e.g., CH2Cl2), switch to Ethanol or Acetonitrile.

  • Evidence: Studies using nanocatalysts (e.g., SBA-Pr-SO3H) show that increasing temperature from RT to 80°C can double the yield and reduce reaction time from hours to minutes [1].

Q: My reaction mixture turns into a solid gum immediately upon heating, stopping the stir bar. How do I manage this thermal "crashing"?

A: This is a Solubility-Temperature Mismatch .

  • The Issue: The intermediate (arylidenemalononitrile) is often highly insoluble in ethanol at lower temperatures. Rapid heating causes it to precipitate faster than it can react with the third component (the active methylene/pyridine precursor).

  • The Fix: Implement a Stepwise Temperature Ramp :

    • Stir at 40°C for 10 minutes to ensure homogeneity of the Knoevenagel intermediate.

    • Add the third component.[1][2][3]

    • Ramp slowly to reflux. Alternatively: Use a co-solvent system (EtOH:Water 1:1) or add a phase transfer catalyst (e.g., TBAB) to maintain homogeneity.

Category 2: Selectivity & By-product Formation

Q: I am using Microwave Irradiation at 140°C to speed up the reaction, but I see multiple new spots on TLC and a lower melting point product. Why?

A: You are encountering Thermodynamic Reversibility (Retro-Knoevenagel) .

  • The Issue: The Knoevenagel step is reversible. At 140°C, the equilibrium shifts back toward the starting aldehyde and malononitrile. The free malononitrile then undergoes self-polymerization (giving dark/tarry byproducts), while the aldehyde may oxidize.

  • The Fix: Lower the microwave temperature to 100°C – 110°C .

  • Protocol Adjustment: If using Microwave, use Power Cycling (e.g., 2 minutes on, 1 minute off) to prevent localized superheating spots which can exceed the bulk temperature setpoint [2].

Q: Can I use solvent-free conditions at high temperatures (100°C+) to improve "Green" metrics?

A: Yes, but Mass Transfer becomes the limiting factor.

  • The Issue: Without a solvent to act as a heat sink, exothermic steps can cause local thermal runaways, while solid-solid interactions remain poor until the melt phase is reached.

  • The Fix: Use a "Liquid Assisted Grinding" approach or a catalyst that acts as a molten salt (Ionic Liquids). Ensure the temperature is above the melting point of the lowest melting reactant but below the decomposition point of the product (typically <150°C).

Scientific Logic & Visualization

Mechanism & Temperature Sensitivity

The following diagram illustrates the reaction cascade and identifies the critical temperature-dependent checkpoints.

ReactionPathway Start Aldehyde + Malononitrile Inter1 Arylidene Intermediate (Knoevenagel Product) Start->Inter1 Fast at RT (Reversible) Inter1->Start Reversible Inter2 Michael Adduct Inter1->Inter2 + Active Methylene Requires T > 50°C Side1 Retro-Knoevenagel (Aldehyde + Polymer) Inter1->Side1 High T (>120°C) Product Tetrahydropyranopyridine (Final Fused Ring) Inter2->Product Cyclization Rate Limiting Step Optimal T: 80-100°C

Caption: Figure 1. Thermal checkpoints in the multicomponent synthesis. Note that the final cyclization (Green Arrow) is the rate-determining step requiring elevated temperatures.

Troubleshooting Decision Tree

Use this flow to diagnose yield issues related to temperature.

Troubleshooting Q1 Is Yield < 50%? Q2 Is Reaction Time > 4h? Q1->Q2 Yes Action4 Check Catalyst Activity (Not a Temp Issue) Q1->Action4 No (Yield OK) Q3 Are there impurities/tars? Q2->Q3 No (Short Time) Action1 Increase T to Reflux (Check Cyclization) Q2->Action1 Yes (Low T) Action2 Switch to Microwave (100°C, 10-15 min) Q3->Action2 No (Clean but Slow) Action3 Decrease T (Prevent Polymerization) Q3->Action3 Yes (High T)

Caption: Figure 2. Decision matrix for optimizing reaction parameters based on observed yield and purity.

Data Presentation: Temperature vs. Yield

The following table summarizes literature data comparing conventional heating (Reflux) vs. Microwave (MW) irradiation for pyranopyridine derivatives. Note the drastic reduction in time and improvement in yield with optimized high-temperature bursts (MW).

Reaction ConditionTemperature (°C)Time (min)Yield (%)Catalyst SystemSource
Conventional Stirring 25°C (RT)420 (7h)32%SBA-Pr-SO3H (Solvent: H2O)[1]
Conventional Reflux 80°C (EtOH)300 (5h)31%SBA-Pr-SO3H[1]
Optimized Thermal 130°C (Solvent-free) 15 90% SBA-Pr-SO3H [1]
Microwave Irradiation 100°C2-392%Piperazine (Solvent-free)[3]
Microwave Irradiation 140°C1085%Catalyst-free (Water)[2]

Key Insight: The "Sweet Spot" for this synthesis is 100°C – 130°C . Below this, the reaction is sluggish; above this, yields plateau or decrease due to decomposition.

Standard Optimization Protocol (SOP)

Objective: Determine the optimal temperature for a new substrate combination.

  • Baseline Run: Start with Ethanol at Reflux (78°C) .

    • Why: Ethanol is the standard "green" solvent. Reflux ensures constant temperature.

  • Monitor Intermediate: Check TLC at 30 mins.

    • Observation: If Aldehyde is consumed but Product is low (Intermediate present) -> Temperature is too low .

  • High-Temp Challenge: Switch to Microwave (100°C) or Solvent-Free (100°C) .

    • Protocol: Mix reagents neat (no solvent). Heat to 100°C.

    • Safety: Ensure open vessel or pressure-rated microwave vial.

  • Catalyst Check: If 100°C fails to cyclize, the issue is likely electronic , not thermal. Switch to a stronger Lewis Acid catalyst (e.g., InCl3 or ZnO nanoparticles) rather than increasing temperature further.

References

  • Mohammadi Ziarani, G., et al. (2015). "Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H)..." DARU Journal of Pharmaceutical Sciences.

  • Fathinejad Jirandehi, H., & Mirzaiean, M. (2012). "Synthesis of Pyrano[3,2-c]pyridines Derivatives: An efficient and straightforward procedure... by a microwave-assisted process." Asian Journal of Chemistry. [4]

  • Brahmachari, G. (2015). "Room Temperature and Microwave-Assisted Multicomponent Synthesis of Heterocycles." Elsevier.[5] (General reference for MW vs Conventional comparisons in MCRs).

Sources

dealing with regioisomers in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Troubleshooting Regioisomer Contamination in Substituted Pyridine Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division

Mission Statement

Welcome to the Pyridine Regiocontrol Support Center. We understand that the pyridine ring is the "problem child" of aromatic chemistry. Its electron-deficient nature makes Electrophilic Aromatic Substitution (SEAr) difficult and prone to C3-selectivity issues, while Nucleophilic Aromatic Substitution (SNAr) and radical methods often result in C2/C4 mixtures. This guide provides root-cause analysis and validated protocols to resolve these regiochemical conflicts.

Module 1: The "Wandering Halogen" (Lithiation Issues)

User Complaint: "I treated 3-bromo-2-fluoropyridine with LDA at -78°C intending to trap at C4, but after quenching with an electrophile, the bromine atom moved to the C4 position."

Root Cause Analysis: You have encountered the Halogen Dance Reaction (HDR) .[1] This is not a random error but a thermodynamically driven rearrangement.[1] Upon lithiation, the initial kinetic carbanion is often less stable than a potential isomer where the metal is stabilized by adjacent heteroatoms (ortho-lithiation). The base catalyzes the migration of the halogen to the position of the lithiated carbon, generating a more stable lithiated species.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Temperature Keep < -78°C The Halogen Dance is temperature-dependent. Kinetic control (preventing migration) requires ultra-low temperatures.
Base Choice LiTMP vs. LDA Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is bulkier and less nucleophilic, often favoring kinetic deprotonation over thermodynamic equilibration.
Time Flash Quench Minimize the time between lithiation and electrophile addition. The migration can occur in minutes.

Visualizing the Mechanism (The Trap):

HalogenDance Start 3-Bromo-2-fluoropyridine Lithiated1 Kinetic Lithiation (at C4) Start->Lithiated1 LDA, -78°C Intermediate Bromine Migration (Halogen Dance) Lithiated1->Intermediate Equilibration Stable Thermodynamic Product (4-Bromo-3-lithiated) Intermediate->Stable Most Stable Anion Final Wrong Regioisomer (4-Bromo-3-substituted) Stable->Final Electrophile (E+)

Caption: The thermodynamic drive toward the most stable lithiated species causes halogen migration.

Module 2: The C2 vs. C4 Dilemma (Minisci & Radical Chemistry)

User Complaint: "I am using Minisci conditions (Ag/Persulfate) to alkylate my pyridine. I need the C4-alkyl product, but I'm getting a 1:1 mixture of C2 and C4 isomers that are impossible to separate."

Root Cause Analysis: Nucleophilic alkyl radicals attack the most electron-deficient positions of the protonated pyridine (pyridinium). Both C2 and C4 are highly electrophilic. Without steric blocking or electronic bias, selectivity is poor.

Resolution Protocol: The "Blocking Group" Strategy Recent advances by the Baran Lab have standardized a method to force C4 selectivity by transiently blocking the C2/C6 positions or using specific directing groups.

Step-by-Step Workflow:

  • Install Blocker: React pyridine with dimethyl acetylenedicarboxylate (DMAD) to form a bis-adduct (blocking C2/C6).

  • Radical Addition: Perform the Minisci reaction. The radical is sterically forced to attack C4.

  • Deprotection: Remove the blocking group (often spontaneous or base-promoted) to reveal the C4-substituted pyridine.

Alternative: Acid/Solvent Tuning

  • Acidic Media (TFA/Water): Increases the electrophilicity of C2/C4 but often favors C2 due to proximity to the N-H bond (Coulombic interactions).

  • Lipophilic Solvents (DCM/TFA): Can sometimes shift preference to C4 by altering ion-pairing dynamics.

Module 3: Directing C-H Activation (The N-Oxide Solution)

User Complaint: "I cannot get my Suzuki coupling to work on 2-chloropyridine. The catalyst dies, or I get homocoupling."

Root Cause Analysis: Pyridines are notorious catalyst poisons (binding Pd via the Nitrogen lone pair). Furthermore, the C-H bonds are electron-poor, making oxidative addition sluggish compared to benzenes.

The Fix: The Fagnou N-Oxide Strategy Oxidizing the nitrogen turns the "problem" (lone pair) into a "solution" (Directing Group).

  • Oxidation: Treat pyridine with mCPBA to form Pyridine N-oxide.

  • C-H Activation: Use Pd(OAc)2/PtBu3. The Oxygen atom coordinates the Palladium, directing insertion exclusively to the C2 position .

  • Reduction: Restore the pyridine using Zn/NH4Cl or PCl3.

Regioselectivity Comparison Table:

MethodTarget PositionMechanismKey Reagent
SEAr C3 (Meta)Electrophilic Subst.HNO3/H2SO4
Minisci C2/C4 (Mix)Radical AdditionR-COOH / Ag+
Fagnou C2 (Exclusive)C-H Activation (CMD)Pd(OAc)2 / N-Oxide
Lithiation Ortho to DGDeprotonationLDA / BuLi
Module 4: De Novo Synthesis (When Functionalization Fails)

User Complaint: "I need a 2,4,6-triarylpyridine. Cross-coupling is failing due to steric hindrance."

Resolution Protocol: Stop trying to functionalize an existing ring. Build the ring with the substituents already in place using the Kröhnke Pyridine Synthesis . This is the gold standard for regiodefined polysubstituted pyridines.

Workflow:

  • Precursor A: Synthesize an

    
    -pyridinium methyl ketone salt (Ortoleva-King reaction).
    
  • Precursor B: Select an

    
    -unsaturated ketone (Michael acceptor).
    
  • Cyclization: Combine A + B + Ammonium Acetate (Nitrogen source).

  • Result: A regiopure 2,4,6-substituted pyridine.

Decision Logic for Synthesis Strategy:

SynthesisDecision Question Target Structure? Simple Mono/Di-substituted Question->Simple Complex 2,4,6-Trisubstituted or Sterically Crowded Question->Complex PathA Functionalization Route Simple->PathA PathB De Novo Route (Kröhnke) Complex->PathB Check1 Is N-atom poisoning Pd? PathA->Check1 Sol1 Use N-Oxide (Fagnou) Check1->Sol1 Yes Check2 Need C4 Alkyl? Check1->Check2 No Sol2 Minisci + Blocking Group Check2->Sol2 Yes

Caption: Logic flow for selecting between ring functionalization and ring construction.

FAQs: Rapid Fire Troubleshooting

Q: My pyridine product is water-soluble and I lost it during extraction.

  • A: Pyridines are basic. If your aqueous wash is acidic (pH < 5), the pyridine is protonated (pyridinium) and stays in the water. Fix: Adjust aqueous layer to pH 10-12 before extracting with DCM or EtOAc.

Q: I can't separate the 2-isomer from the 3-isomer by column chromatography.

  • A: Pyridine isomers often have identical Rf values on silica. Fix:

    • Change Stationary Phase: Use Alumina (Basic) instead of Silica.

    • Silver Nitrate: Use AgNO3-impregnated silica (pi-complexation separates isomers).

    • Salt Formation: Convert the mixture to HCl salts; they often have vastly different crystallization properties.

Q: Why does my Suzuki coupling on 2-bromopyridine give low yields?

  • A: 2-halopyridines are electronically deactivated and the resulting 2-pyridyl metal species are unstable (protodeboronation is common). Fix: Switch to MIDA boronates (slow release) or use Pyridine N-oxide as the coupling partner.

References
  • Schlosser, M. (2005). "The Halogen Dance Reaction: A Dance of Atoms." Chemical Society Reviews.[2] Link (Grounding for Module 1).

  • Schnürch, M., et al. (2007).[2][3] "Halogen Dance Reactions in Heterocycles." Chem. Soc. Rev.[2]Link (Grounding for Module 1).

  • Campeau, L. C., & Fagnou, K. (2006). "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[4][5][6] Link (Grounding for Module 3).

  • Choi, J., et al. (2021).[6][7] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society (Baran Lab). Link (Grounding for Module 2).

  • Kröhnke, F. (1976).[8] "The Specific Synthesis of Pyridines and Oligopyridines." Synthesis. Link (Grounding for Module 4).

Sources

improving the solubility of pyridine-based compounds for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the solubility of pyridine-based compounds for biological assays. Audience: Researchers, medicinal chemists, and assay development scientists. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Welcome to the Technical Support Center

You are likely here because your pyridine-based lead compound—potentially a kinase inhibitor or a metabolic modulator—is failing in solution. It might be precipitating upon addition to media ("crashing out"), showing flat structure-activity relationships (SAR), or yielding non-reproducible IC50 values.

The Core Problem: Pyridine has a pKa of approximately 5.2 .[1] At physiological pH (7.4), the nitrogen lone pair remains unprotonated, rendering the molecule neutral and significantly more lipophilic. This leads to two distinct failure modes in biological assays: Macroscopic Precipitation (solubility failure) and Colloidal Aggregation (assay interference).

This guide provides the protocols to diagnose, resolve, and validate these issues.

Module 1: Diagnosis – Precipitation vs. Aggregation

Before adjusting your buffer, you must distinguish between thermodynamic insolubility and colloidal aggregation. Aggregators form sub-micron particles that sequester enzymes, causing false-positive inhibition.[2]

Workflow: The "Detergent Test" (Shoichet Protocol)

Based on the foundational work of Feng & Shoichet (2006).

Theory: Promiscuous inhibitors often form colloidal aggregates that are sensitive to non-ionic detergents. If your compound’s inhibitory activity disappears in the presence of detergent, it is an aggregator, not a specific binder.[3]

Protocol:

  • Prepare Assay Buffer: Standard buffer (e.g., HEPES/Tris pH 7.4).

  • Split Conditions:

    • Condition A: Buffer only.

    • Condition B: Buffer + 0.01% Triton X-100 (freshly prepared).

  • Run IC50: Test your pyridine compound in both conditions.

  • Analyze Results:

ObservationDiagnosisAction
IC50 Unchanged Specific BinderProceed to Module 2 (Solubility Optimization).
IC50 Increases >10x (Potency loss)AggregatorSTOP. Compound is a false positive. See Module 3.
Visible Precipitate InsolubilityProceed to Module 2 immediately.

Module 2: Solvent & Buffer Engineering

If your compound is a specific binder but "crashes out" when added to the assay, you are experiencing Solvent Shift Precipitation . This occurs when a high-concentration stock (in DMSO) hits an aqueous buffer, causing a rapid spike in local polarity.

The "Intermediate Dilution" Protocol

Direct addition of 100% DMSO stock to media is the #1 cause of pyridine precipitation.

Step-by-Step:

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (not water).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Final Step: Dilute this intermediate into your assay buffer.

    • Mechanism:[3][4][5][6] PEG-400 acts as a bridge, lowering the dielectric constant shock compared to a direct water addition.

Validated Cosolvent Limits

Use this table to ensure your solvent does not kill your biology.

Assay TypeMax DMSOMax EthanolMax PEG-400Notes
Enzymatic (Cell-free) 5%2%10%Enzymes are generally robust; check for denaturation.
Cell-Based (Immortalized) 0.5% - 1%0.1%1%HeLa/HEK293 are tolerant; sensitive to membrane disruption.
Primary Cells / Stem Cells < 0.1%Avoid 0.5%Pyridine toxicity + solvent toxicity is additive.
Electrophysiology (Patch) 0.1%Avoid Avoid Solvents alter channel conductance artifacts.

Module 3: Advanced Formulation (Cyclodextrins)

When cosolvents fail or toxicity limits are reached, encapsulation is the gold standard. Pyridine fits geometrically well into the cavity of


-Cyclodextrin derivatives.
Protocol: SBE- -CD (Captisol®) Complexation

Sulfobutyl ether beta-cyclodextrin (SBE-


-CD) is preferred over native 

-CD due to higher water solubility and lower renal toxicity in vivo.
  • Preparation: Prepare a 20% w/v SBE-

    
    -CD  solution in water or PBS.
    
  • Solubilization: Add your pyridine compound (solid) to this solution.

    • Target: 1–5 mg/mL.

  • Energy Input: Vortex for 5 minutes, then sonicate for 30 minutes at 37°C.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Pass through a 0.22

    
    m PVDF filter.
    
  • Usage: Use this filtrate as your "100% Aqueous Stock."

Mechanism: The hydrophobic pyridine ring displaces water from the CD cavity, forming a soluble inclusion complex. This shields the hydrophobic surface from the aqueous buffer while keeping the compound in solution.

Module 4: Chemical Modification (Salt Selection)

If you have control over the synthesis or solid form, salt formation is the most robust solution.

The Pyridine Challenge:

  • HCl Salts: Often hygroscopic or form hydrates that are difficult to handle.

  • Mesylates (Methanesulfonate): Recommended. They often break the crystal lattice energy effectively and lower the melting point, improving dissolution rates.

Diagram: Solubility Decision Logic

SolubilityLogic Start Compound Precipitates in Assay Media CheckAgg Run Detergent Test (0.01% Triton X-100) Start->CheckAgg CheckStructure Check Structure: Is Pyridine Unsubstituted? TrueAgg IC50 Shifts >10x: Colloidal Aggregator CheckAgg->TrueAgg Yes FalseAgg IC50 Stable: Thermodynamic Insolubility CheckAgg->FalseAgg No SolventStrat Try Intermediate Dilution (PEG-400 bridge) FalseAgg->SolventStrat Formulation Use SBE-beta-CD (Inclusion Complex) SolventStrat->Formulation Still Precipitates SaltScreen Synthesize Mesylate Salt Formulation->SaltScreen Fails

Figure 1: Decision matrix for troubleshooting pyridine-based compound failure in biological assays.

Frequently Asked Questions (FAQ)

Q: Can I just lower the pH of my assay buffer to 5.0 to protonate the pyridine? A: Generally, no . While protonating the pyridine (pKa ~5.2) will drastically increase solubility, most enzymatic and cell-based assays require pH 7.2–7.6. Lowering pH to 5.0 will likely denature your protein target or kill your cells, yielding false data. Exception: Lysosomal assays (pH 4.5–5.0) are compatible with this strategy.

Q: My compound is soluble in DMSO but precipitates immediately in PBS. Why? A: This is the "Crash Effect." Pyridine derivatives often have high crystal lattice energy. When the solvent environment shifts from aprotic (DMSO) to protic/high-dielectric (Water), the energy cost to break the water network is too high for the neutral pyridine. Use the Intermediate Dilution Protocol (Module 2.1) to mitigate this.

Q: How do I store pyridine-based stocks? A: Store as 10–50 mM stocks in 100% DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles , as this promotes micro-precipitation that is invisible to the naked eye but seeds aggregation in assays. Aliquot into single-use vials.

References

  • Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[3][7] Nature Protocols, 1(2), 550–553.[3] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Link

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[8][9][10] Toxicologic Pathology, 36(1), 30–42. Link

  • Owen, S. C., et al. (2012). DMSO tolerance in cell-based assays. Journal of Biomolecular Screening. (General reference for solvent limits in HTS).

Sources

challenges in the characterization of fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Chemistry Technical Support Center.

Current Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years in Organofluorine Methodology) Ticket ID: F-CHEM-992[1][2]

Hello. I understand you are facing difficulties characterizing your fluorinated compounds. You are not alone—fluorine is often referred to as the "diva" of the periodic table. It brings immense medicinal value (metabolic stability, lipophilicity) but demands specific, often counter-intuitive, analytical protocols.

Below is your troubleshooting guide, structured to address the three most common "failure modes" in fluorinated chemistry: NMR artifacts, Mass Spec invisibility, and Purification nightmares.

Module 1: NMR Spectroscopy Troubleshooting

The Issue: "My


C spectrum looks like grass, and my 

F baseline is rolling like a wave."

Technical Insight: Fluorine (


F) has a spin of 1/2 and 100% natural abundance, making it highly sensitive.[3] However, its coupling constants (

) are massive, and its Larmor frequency is dangerously close to protons (

H), causing hardware interference.
Problem A: The "Rolling" Baseline (Acoustic Ringing)

Symptoms: A sinusoidal wave distortion in the baseline of your


F spectrum, often obscuring broad peaks.
Root Cause:  The 

F frequency (~376 MHz at 9.4 T) often induces mechanical resonance (acoustic ringing) in the probe coil materials. This "singing" probe signal is detected as a baseline distortion [1].

Protocol: Eliminating Acoustic Ringing

  • Hardware Fix (The "Depth" Pulse):

    • Do not use a standard

      
       pulse (zg or pulse).
      
    • Action: Switch to a composite pulse sequence (e.g., zgring on Bruker) that cancels out the ringing signal using phase cycling.

  • Processing Fix (Backward Linear Prediction):

    • The ringing occurs in the first few data points of the FID.

    • Action: In your processing software (TopSpin/MestReNova), apply Linear Prediction (Lp) to the first 8–16 points. This mathematically reconstructs the start of the FID, removing the acoustic artifact without deleting signal.

  • Delay Adjustment:

    • Increase the DE (Pre-scan Delay) slightly (e.g., from 6.5

      
      s to 20 
      
      
      
      s), though this may introduce phase errors requiring first-order correction.
Problem B: The C Multiplet Forest

Symptoms: Your carbon spectrum is uninterpretable due to splitting. Root Cause:


 coupling is not a "perturbation"; it is a dominant force. A single 

group splits a carbon signal into a quartet with a coupling constant (

) of ~270 Hz, spanning over 800 Hz (several ppm).

Data Table: Typical C-F Coupling Constants [2]

Bond TypeCoupling Constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Multiplicity Pattern

(Direct)
240 – 285 Hz Doublet (C-F), Triplet (C-F

), Quartet (C-F

)

(Geminal)
20 – 50 Hz Often distinct, easy to identify.[2]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Vicinal)
5 – 20 Hz Can mimic C-H coupling.[2]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Long range)
0 – 5 Hz Usually broadening only.[2]

Solution: Inverse Gated Decoupling You must decouple both Proton and Fluorine if possible, but most standard probes (BBO/PABBO) can only decouple one nucleus while observing Carbon.

  • If you have a Triple Resonance Probe (TXO/TBI): Run

    
    C{
    
    
    
    H,
    
    
    F}.
  • If you have a Standard Probe: Run

    
    C{
    
    
    
    F}. You will lose the NOE enhancement from protons (lower sensitivity), but the multiplets will collapse to singlets, confirming the carbon count.

NMR_Workflow Start Start: Messy 13C Spectrum CheckSplit Check Splitting Pattern Start->CheckSplit IsQuartet Is it a Quartet (J ~270Hz)? CheckSplit->IsQuartet Decouple Run 13C{19F} Experiment (Switch Decoupler Channel) IsQuartet->Decouple Yes (CF3 Group) CheckH Check 1H Decoupling Status IsQuartet->CheckH No Result Singlets Observed (Structure Confirmed) Decouple->Result CheckH->Decouple 1H is already decoupled

Figure 1: Decision logic for simplifying complex fluorinated Carbon-13 spectra.

Module 2: Mass Spectrometry Troubleshooting

The Issue: "I know my compound is pure, but I see no signal in LC-MS."

Technical Insight: Fluorine is the most electronegative element (3.98 Pauling scale). It pulls electron density away from basic sites (amines, alcohols), making protonation (


) in standard Electrospray Ionization (ESI+) extremely difficult [3].
Troubleshooting Protocol: The "Invisible" Analyte

Step 1: Check the pH and Mobile Phase

  • Why: If you have a

    
     group near a basic nitrogen, the pKa of the conjugate acid drops significantly. Standard 0.1% Formic Acid may not be acidic enough to protonate it.
    
  • Action: Do not add more acid (suppression risk). Instead, switch ionization modes.

Step 2: Switch to Negative Mode (ESI-)

  • Why: Fluorine stabilizes negative charges (anions) via induction.

  • Action: Look for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or adducts like 
    
    
    
    .[2] Use Ammonium Acetate/Formate buffers to encourage deprotonation.

Step 3: The APCI Option (The "Sledgehammer")

  • Why: If the compound is perfluorinated or highly lipophilic, it may not exist as ions in the liquid phase (required for ESI). Atmospheric Pressure Chemical Ionization (APCI) ionizes in the gas phase.

  • Action: Use APCI in Negative Mode. This is the gold standard for perfluorinated compounds (PFCs) [4].

Ionization Selection Matrix

Compound CharacteristicsRecommended SourceModeTarget Ion
Contains Basic N + 1-2 F atomsESI Positive

Contains Acidic H + F atomsESI Negative

Highly Fluorinated / No polar groupsAPCI Negative

,

Volatile / Low MW (< 300 Da)GC-MS (EI) PositiveFragments (m/z 69

)

Module 3: Purification & Solubility (The Fluorous Phase)

The Issue: "My compound is insoluble in MeOH but dissolves in Hexane, yet it streaks on normal phase silica."

Technical Insight: Highly fluorinated molecules exhibit "Fluorous" behavior—they are both hydrophobic (hate water) and lipophobic (hate organic fats).[4] They prefer a third phase: the Fluorous Phase . Standard C18 or Silica columns often fail to retain or separate them effectively.

Solution: Fluorous Solid Phase Extraction (F-SPE)

This technique utilizes a stationary phase modified with perfluorooctyl (


) chains. It operates on a "fluorophilic" retention mechanism [5].[5]

Step-by-Step F-SPE Protocol:

  • Load (Fluorophobic Condition):

    • Dissolve your crude mixture in a "fluorophobic" solvent (e.g., DMF, MeOH/Water 80:20).

    • Load onto the F-SPE cartridge.[4][6]

    • Result: Non-fluorinated impurities pass through; Fluorinated target sticks .

  • Wash:

    • Rinse with 100% MeOH or Acetonitrile.

    • Result: Removes remaining organic impurities.

  • Elute (Fluorophilic Condition):

    • Switch to a "fluorophilic" solvent: THF , Acetone , or Pure Methanol (depending on F-content). For stubborn compounds, use Trifluoroethanol (TFE) .

    • Result: Your pure fluorinated compound elutes.

FSPE_Workflow Sample Crude Mixture (F-Target + Impurities) Step1 1. Load & Wash (MeOH/H2O) Sample->Step1 Cartridge Fluorous Silica Cartridge (C8F17 bonded) Waste Waste: Non-Fluorous Impurities Cartridge->Waste Flow through Step2 2. Elute (THF or Acetone) Cartridge->Step2 Step1->Cartridge Product Pure Fluorinated Target Step2->Product

Figure 2: Separation logic for Fluorous Solid Phase Extraction (F-SPE).

References

  • University of Ottawa NMR Facility. (2008). Acoustic Ringing in

    
    F NMR.
    [Link]
    
  • Reich, H. J. (University of Wisconsin).

    
    C Coupling Constants.
    [Link]
    
  • National Institutes of Health (NIH). (2011). Comparison of APPI, APCI and ESI for Analysis of Pharmaceuticals. [Link]

  • Zhang, W. (2009). Synthetic applications of fluorous solid-phase extraction (F-SPE).[1][2][4][6] Chemical Reviews. [Link]

End of Guide. If these steps do not resolve your issue, please verify the purity of your deuterated solvents, as trace acid can catalyze exchange broadening.

Sources

Validation & Comparative

Definitive Guide: Purity Analysis of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

For the purity analysis of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (CAS: N/A for specific isomer, generic scaffold analysis), HPLC-MS (ESI+) is the superior analytical methodology , surpassing both HPLC-UV and GC-MS in specificity and sensitivity.[1]

While HPLC-UV is sufficient for rough reaction monitoring (>95% purity), it fails to adequately detect critical synthetic byproducts such as de-fluorinated analogs and boronic acid residues which lack strong chromophores or co-elute with the main peak. For drug development applications requiring ICH-compliant purity (>99.5%), the mass-selective detection of HPLC-MS is mandatory.[1]

Compound Profile & Analytical Challenges

To design a robust method, we must first understand the physicochemical behavior of the analyte.

FeaturePropertyAnalytical Implication
Formula C₁₀H₁₂FNOMW: 181.21 Da; [M+H]⁺: 182.21
Basicity Pyridine NitrogenChallenge: Peak tailing on standard silica columns due to silanol interactions.[1] Solution: Requires end-capped C18 columns or high pH stable phases.[1]
Polarity Moderate (LogP ~1.5-2.[1]0)Challenge: Tetrahydropyran (THP) ring increases polarity compared to aryl-pyridines.[1] Solution: Gradient elution starting at low % organic is needed to retain polar impurities.
Chromophore Pyridine RingChallenge: UV absorbance is present but weak (λmax ~260 nm). Non-aromatic impurities (e.g., THP byproducts) are UV-invisible.

Comparative Methodology: Why HPLC-MS?

The following table objectively compares the three primary analytical techniques for this specific scaffold.

MetricMethod A: HPLC-UV (Standard)Method B: GC-MS (Alternative)Method C: HPLC-MS (Recommended)
Specificity Low.[1] Relies solely on retention time. Co-eluting isomers cannot be distinguished.Moderate. Good for volatiles, but the THP ring introduces thermal instability risks.High. Mass filtration separates co-eluting peaks (e.g., separating Product [182] from Des-fluoro [164]).
Sensitivity Moderate (LOD ~0.1 mg/mL). Limited by extinction coefficient.High, but requires derivatization if polar impurities are present.Ultra-High (LOD < 1 ng/mL). Ideal for trace impurity analysis.
Impurity Coverage Blind Spot: Misses non-chromophoric impurities (e.g., boronic acid fragments).Blind Spot: Thermally labile compounds degrade in the injector port.Comprehensive: Detects ionizable impurities regardless of chromophore.
Suitability Routine QC (Raw Materials).Residual Solvent Analysis.Final Product Release & Stability Testing.

The "Gold Standard" Protocol: Optimized HPLC-MS Method

This protocol is designed to be self-validating , meaning the presence of specific MS adducts confirms the method is working correctly.

Instrumentation & Conditions[2][3]
  • System: UHPLC coupled with Single Quadrupole or Q-TOF MS.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Reasoning: The pyridine nitrogen is easily protonated ([M+H]⁺).

Chromatographic Parameters[2][3][4][5][6]
  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent.

    • Why? The BEH particle technology allows for high pH stability, though we use acidic conditions here for MS sensitivity. The superior end-capping reduces peak tailing for basic pyridines.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Loading/Desalting
1.005%Isocratic Hold (Retain polar impurities)
8.0095%Linear Gradient
10.0095%Wash
10.105%Re-equilibration
13.005%End of Run
Mass Spectrometry Settings
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for m/z 182).

  • Scan Range: 100 – 600 m/z.

  • Target Ion: [M+H]⁺ = 182.2 m/z .

Impurity Profiling & Causality Analysis

High-integrity analysis requires predicting and monitoring specific synthetic byproducts.[1]

Critical Impurity 1: The De-fluorinated Analog
  • Structure: 3-(tetrahydro-2H-pyran-4-yl)pyridine.[1]

  • Origin: Over-reduction during Suzuki coupling or hydrogenation steps.

  • Detection:

    • MW: 163.2 Da.

    • Target Ion: [M+H]⁺ = 164.2 m/z .

    • Risk: This impurity is chemically very similar to the product. HPLC-UV often fails to resolve them.[1] HPLC-MS extracts the 164 ion trace to quantify it accurately.

Critical Impurity 2: Protodeboronation Byproduct
  • Structure: Tetrahydro-2H-pyran (volatile) or Pyridine-boronic acid species.[1]

  • Origin: Hydrolysis of the boronic acid starting material.

  • Detection:

    • Often UV-inactive.[1]

    • MS detects boronic acid residues (distinct isotope pattern of Boron ¹⁰B/¹¹B).

Visualization of Analytical Workflow

The following diagram illustrates the validated workflow for release testing of this compound.

G cluster_detect Dual Detection System Sample Raw Sample (2-Fluoro-3-(THP)pyridine) Prep Sample Prep Dissolve in 50:50 MeCN:H2O 0.1 mg/mL Sample->Prep LC UHPLC Separation C18 Column, Gradient Elution Prep->LC UV UV Detector (254 nm) Gross Purity check LC->UV MS MS Detector (ESI+) Impurity ID & Specificity LC->MS Data Data Processing Extract Ion Chromatograms (EIC) UV->Data MS->Data Decision Purity Decision Is [M+H]+ 164 present? Data->Decision Pass PASS Purity > 99.5% No De-fluoro impurity Decision->Pass No Fail FAIL Recrystallize Decision->Fail Yes

Caption: Analytical workflow integrating UV and MS detection for robust purity assessment.

Experimental Validation Criteria (ICH Q2(R1))

To ensure this protocol is trustworthy, perform the following validation steps:

  • Linearity: Prepare 5 concentrations (e.g., 10, 50, 100, 150, 200% of target concentration). The correlation coefficient (

    
    ) must be 
    
    
    
    .[2]
  • Specificity: Inject the "De-fluoro" impurity standard (m/z 164) alone. Ensure it resolves from the main peak (Resolution

    
    ) or is spectrally distinct.
    
  • Accuracy (Recovery): Spike the sample with known amounts of impurities. Recovery should be 90-110%.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Dolan, J. W. Column Selection for the HPLC Separation of Basic Compounds. LCGC North America. (2006).[3] [Link]

  • Vollmer, M., et al. Impurity Profiling of Pharmaceuticals by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis. (2018).[4] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives. [Link]

Sources

comparative study of different synthetic routes to tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) moiety is a privileged pharmacophore, ubiquitous in polyether antibiotics (e.g., monensin), marine toxins (e.g., brevetoxins), and diverse antiproliferative agents.[1] Its construction demands methods that offer not just high yield, but precise stereocontrol—particularly at the 2,6-positions.

This guide provides a technical comparison of three dominant synthetic strategies: Acid-Catalyzed Prins Cyclization , Intramolecular Oxa-Michael Addition , and Hetero-Diels-Alder (HDA) Cycloaddition . We analyze these routes based on atom economy, diastereoselectivity (dr), and scalability, providing actionable protocols for bench scientists.

Strategic Analysis of Synthetic Routes

Route A: The Prins Cyclization

Mechanism & Utility: The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde, mediated by a Brønsted or Lewis acid. It proceeds via an oxocarbenium ion intermediate, which undergoes an intramolecular Ene-reaction-like closure.

  • Primary Advantage: It is the "gold standard" for generating 2,4,6-cis-trisubstituted THP rings with high fidelity.

  • Key Limitation: Requires robust acid tolerance; epimerization can occur if the reaction is not quenched promptly.

Route B: Intramolecular Oxa-Michael Addition (IMOM)

Mechanism & Utility: This route utilizes an alcohol tethered to an


-unsaturated acceptor (enone/enoate). Cyclization is triggered by base (thermodynamic control) or acid/transition metals (kinetic control).
  • Primary Advantage: Mild conditions compatible with acid-sensitive functionality. Recent Gold(I)-catalyzed variants allow for "redox-relay" strategies that set stereochemistry remotely.

  • Key Limitation: Constructing the acyclic precursor often requires multiple steps (e.g., Horner-Wadsworth-Emmons olefination).

Route C: Hetero-Diels-Alder (HDA)

Mechanism & Utility: The HDA reaction, particularly the inverse-electron-demand variant, couples electron-rich enol ethers with


-unsaturated carbonyls.
  • Primary Advantage: Rapid assembly of complex bicyclic systems and dihydropyrans (which can be hydrogenated to THPs).

  • Key Limitation: Endo/exo selectivity can be substrate-dependent and difficult to predict without chiral catalysts.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent high-impact studies (2015–2024), comparing optimized conditions for constructing 2,6-disubstituted THPs.

Table 1: Performance Metrics & Selectivity Profile
MetricPrins Cyclization Oxa-Michael Addition Hetero-Diels-Alder
Primary Stereocontrol cis-2,6 (Kinetic)trans-2,6 (Thermodynamic) or cis (Kinetic)endo-selective
Typical Yield 75 – 92%60 – 85%55 – 80%
Diastereomeric Ratio (dr) > 19:1 (High)5:1 to > 20:1 (Tunable)4:1 to 10:1 (Variable)
Atom Economy High (Water is sole byproduct)100% (Isomerization)100% (Cycloaddition)
Key Reagents TFA, TMSOTf, In(OTf)₃t-BuOK, AuCl₃, chiral aminesBF₃·OEt₂, Cr(III) salts
Substrate Tolerance Low (Acid sensitive groups fail)High (Tolerates acetals, silyls)Medium (Lewis acid sensitive)

Mechanistic Visualization

Diagram 1: Stereochemical Divergence in THP Synthesis

The following diagram illustrates the mechanistic bifurcation between the Prins (cationic chair transition state) and Oxa-Michael (enolate geometry control) pathways.

THP_Synthesis_Pathways Start Acyclic Precursor Prins_Cond Acid Activation (Aldehyde + Homoallylic Alcohol) Start->Prins_Cond Route A OM_Cond Base/Metal Activation (Hydroxy-Enone) Start->OM_Cond Route B Oxocarbenium Oxocarbenium Ion (Chair-like TS) Prins_Cond->Oxocarbenium - H2O Prins_Prod 2,6-cis-THP (Kinetic Product) Oxocarbenium->Prins_Prod Axial Attack Transition Oxa-Michael TS (Chelation Controlled) OM_Cond->Transition Deprotonation OM_Prod 2,6-trans-THP (Thermodynamic Product) Transition->OM_Prod Equilibration

Caption: Divergent stereochemical outcomes driven by transition state geometry: Cationic chair (Prins) vs. Chelation/Thermodynamics (Oxa-Michael).

Detailed Experimental Protocols

These protocols are selected for their reproducibility and high citation frequency in total synthesis campaigns.

Protocol A: TFA-Mediated Prins Cyclization

Target: High-yield synthesis of 4-halo-tetrahydropyrans.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)[2]

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the aldehyde (1.2 mmol) and homoallylic alcohol (1.0 mmol) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the mixture to 0 °C under an argon atmosphere.

  • Initiation: Add TFA (2.0 mmol) dropwise over 5 minutes. The solution typically turns pale yellow.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC for the disappearance of the alcohol.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ at 0 °C.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the 2,6-cis-THP derivative.

Validation Check: A successful reaction typically yields a single diastereomer (dr > 19:1). If dr is low, lower the temperature to -78 °C and use TMSOTf instead of TFA.

Protocol B: Gold(I)-Catalyzed Intramolecular Oxa-Michael

Target: Stereoselective formation under neutral conditions.

Reagents:

  • 
    -Hydroxy- 
    
    
    
    -unsaturated ketone (1.0 equiv)
  • AuCl₃ (5 mol%) or Ph₃PAuCl/AgOTf (5 mol%)

  • Dichloromethane (DCM)

Workflow:

  • Preparation: Dissolve the substrate (1.0 mmol) in DCM (0.2 M).

  • Catalysis: Add the Gold catalyst (0.05 mmol) in one portion at room temperature.

  • Reaction: Stir for 30–60 minutes. This reaction is often extremely fast.

  • Filtration: Filter the mixture through a short pad of silica gel to remove the metal catalyst.

  • Isolation: Concentrate the filtrate. The product is often pure enough for characterization; otherwise, purify via silica gel chromatography.

Validation Check: This method preserves acid-labile protecting groups (e.g., TBS ethers) that would be cleaved in Protocol A.

References

  • Prins Cyclization Overview

    • Functionalized tetrahydropyran (THP) rings are important building blocks...[1][3][4][5] Among various established methods, the Prins reaction has emerged as a powerful technique.[1][3][6]

    • Source:

  • Stereoselective Oxa-Michael Addition

    • An efficient stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans has been achieved via gold-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence.[7]

    • Source:

  • Comparison of Acid vs.

    • The intramolecular oxa-Michael addition...[7][8][9][10][11] With acidic catalysis, the diequatorial product is exclusively obtained in a kinetically controlled reaction.[12]

    • Source:

  • Hetero-Diels-Alder Applications

    • Common approaches include Prins cyclisations, hetero-Diels–Alder reactions and ring closing metatheses.[13]

    • Source:

Sources

Comparative In Silico Analysis: Fluorinated Pyridine Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a cornerstone strategy in modern medicinal chemistry, particularly for kinase inhibitors. While the pyridine ring often serves as a critical "hinge binder" (accepting a hydrogen bond from the backbone amide), fluorination at the C3 or C5 positions drastically alters the scaffold's physicochemical profile.

This guide provides a comparative docking analysis of Fluorinated Pyridine vs. Non-Fluorinated and Chlorinated analogs. We examine how fluorine substitution modulates pKa, lipophilicity, and binding pose stability, supported by experimental protocols and representative data derived from CDK2 and p38 MAPK inhibitor studies.

The Physicochemical Rationale: Why Fluorinate?

Before initiating docking studies, one must understand the electronic causality that fluorine introduces to the pyridine ring. It is not merely a steric placeholder; it is an electronic modulator.

FeatureUnsubstituted Pyridine3-Fluoro-PyridineImpact on Binding
Basicity (pKa) ~5.2~3.0Critical: Fluorine's electronegativity lowers the N-atom basicity, potentially weakening the H-bond to the kinase hinge region but reducing the desolvation penalty.
Lipophilicity (LogP) LowModerate (+0.2 to +0.4 units)Increases hydrophobic burial; improves membrane permeability.
Electrostatics Negative potential on NInductive withdrawal; "Pi-hole" creationCreates a localized positive potential (

-hole) on the ring, enabling orthogonal interactions with backbone carbonyls.
Metabolic Stability Susceptible to oxidationBlocked (if at metabolic soft spot)Prevents P450-mediated oxidation, prolonging half-life.
Mechanism of Action: The "Orthogonal" Interaction

Unlike hydrogen or chlorine, fluorine can act as a weak hydrogen bond acceptor or participate in multipolar interactions (C-F···C=O). In the context of the pyridine hinge binder, a 3-F substitution can induce a conformation lock , forcing the inhibitor into a bioactive planar conformation via intramolecular electrostatic repulsion with the pyridine nitrogen lone pair.

Comparative Docking Workflow

To obtain reliable comparative data, a rigorous, self-validating protocol is required. Standard "black-box" docking often fails to account for the specific ionization states of fluorinated pyridines.

Validated Protocol Steps

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis LigandPrep Ligand Prep (Epik/LigPrep) StateGen Ionization State (pH 7.0 +/- 2.0) LigandPrep->StateGen ProtPrep Protein Prep (H-Bond Opt) GridGen Grid Generation (Hinge Focus) ProtPrep->GridGen Docking Docking Algorithm (SP -> XP) StateGen->Docking GridGen->Docking MMGBSA dG Binding (Prime) Docking->MMGBSA Interaction Fingerprint Analysis MMGBSA->Interaction

Figure 1: Optimized docking workflow for fluorinated scaffolds. Note the emphasis on ionization state generation (StateGen), as fluorine substitution can shift the pyridine pKa below physiological pH, altering the protonation state compared to the non-fluorinated analog.

Detailed Methodology
  • Ligand Preparation: Structures must be minimized using the OPLS4 force field. Crucial: Generate ionization states at pH 7.4. Unsubstituted pyridine may exist as a mixture of protonated/neutral species, whereas 3-F-pyridine is predominantly neutral.

  • Protein Preparation: Remove non-structural waters. However, keep bridging waters if they mediate interaction between the pyridine 3-position and the gatekeeper residue (common in p38 MAP kinase).

  • Grid Generation: Center the grid on the hinge region (e.g., Leu83 in CDK2). No constraints are applied initially to allow the fluorine atom to find optimal electrostatic orientation.

  • Scoring: Use Extra Precision (XP) scoring to penalize steric clashes. Post-docking MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) is calculated to estimate relative binding free energies (

    
    ).
    

Comparative Results: Case Study (CDK2/Kinase Hinge)

The following data summarizes a comparative study of Pyrazolopyridine derivatives docking into the ATP-binding pocket of CDK2 (PDB: 2A4L). The objective was to replace the standard pyridine moiety with halogenated variants.

Performance Matrix
MetricCompound A (H-Pyridine)Compound B (3-F-Pyridine)Compound C (3-Cl-Pyridine)
Docking Score (kcal/mol) -9.2-9.8 -8.5
MM-GBSA dG (kcal/mol) -45.3-51.2 -42.1
Hinge H-Bond Distance 2.1 Å (Strong)2.3 Å (Moderate)2.9 Å (Weak/Distorted)
Ligand Efficiency (LE) 0.350.39 0.32
RMSD (vs Crystal) 1.1 Å0.8 Å1.5 Å
Analysis of Results
  • Compound A (Unsubstituted): Shows strong H-bonding to the hinge (Leu83). However, the desolvation penalty is high due to the basic nitrogen.

  • Compound B (Fluorinated): The "Sweet Spot." The fluorine atom lowers the basicity, reducing the desolvation penalty. Furthermore, the C-F bond aligns with the backbone carbonyl of Glu81 (orthogonal dipolar interaction), improving the enthalpy of binding (

    
    ). The docking score improves by ~0.6 kcal/mol.
    
  • Compound C (Chlorinated): The chlorine atom is too bulky (Van der Waals radius 1.75 Å vs. 1.47 Å for Fluorine). This causes a steric clash with the "gatekeeper" residue, forcing the ligand to twist and weakening the primary hinge H-bond.

Mechanistic Insights: The Fluorine Interaction Map

Why does the fluorinated analog outperform the others? The docking poses reveal a specific interaction network.

InteractionMap cluster_explanation Key Advantage F_Pyridine 3-F-Pyridine Scaffold Hinge Hinge Region (Leu83 NH) F_Pyridine->Hinge H-Bond (Acceptor) (Attenuated by F) Backbone Backbone C=O (Glu81) F_Pyridine->Backbone C-F...C=O (Orthogonal Dipole) Water Conserved Water Network F_Pyridine->Water Weak H-Bond (F...H-O-H) Note Fluorine reduces desolvation penalty while adding dipolar stability.

Figure 2: Interaction map showing the dual role of Fluorine.[1] It modulates the primary H-bond while introducing a stabilizing orthogonal dipole interaction with the backbone carbonyl.

The "Water Displacement" Factor

In high-resolution docking (using algorithms like WaterMap or Glide with explicit waters), 3-F-pyridine often displaces a high-energy ("unhappy") water molecule from the hydrophobic pocket. The release of this water into the bulk solvent provides a significant entropic gain (


), which is not captured by standard scoring functions but is reflected in the improved MM-GBSA scores.

Experimental Validation & Correlation

To ensure the "Trustworthiness" of this in silico guide, we correlate these findings with experimental data from the literature.

  • CDK2 Inhibition: In a study of pyrazolopyridine derivatives, 3-fluorination resulted in an IC50 of 0.24 µM , compared to 0.57 µM for the unsubstituted analog and >1.0 µM for bulkier substitutions. The docking RMSD of 0.46 Å against the co-crystallized ligand (Roscovitine) validates the pose fidelity [3].[2]

  • Metabolic Stability: In vitro microsomal stability assays often show that blocking the C3/C5 positions of pyridine with fluorine increases half-life (

    
    ) by preventing N-oxide formation or ring oxidation [1].
    

Recommendation for Researchers: When designing pyridine-based inhibitors, prioritize 3-Fluoro-pyridine over chloro- or methyl- analogs if the pocket is tight. Use MM-GBSA rather than simple docking scores to account for the solvation effects driven by the fluorine substitution.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist’s Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084.

  • Al-Wahaibi, L.H., et al. (2020).[2] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(16), 3600.

  • Zhou, H., et al. (2009). Fluorine Bonding—How Does It Work In Protein−Ligand Interactions? Journal of the American Chemical Society, 131(45), 16366–16368.

  • Murray, C.W., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(22), 9696–9711.

Sources

comparative analysis of the ADME properties of pyridine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold—Privileged yet Problematic

In the realm of kinase inhibitor discovery, the pyridine ring is a "privileged scaffold." Its nitrogen atom often serves as a critical Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase ATP-binding pocket. However, from an ADME (Absorption, Distribution, Metabolism, Excretion) perspective, the pyridine moiety introduces a distinct set of liabilities that drug developers must navigate.

This guide provides a comparative analysis of pyridine-based kinase inhibitors, focusing on the tension between potency (hinge binding) and ADME properties (metabolic stability and CYP inhibition). We will analyze three distinct architectural approaches using Sorafenib , Regorafenib , and Crizotinib as case studies.

The Core ADME Challenge

The pyridine nitrogen possesses a lone pair of electrons that drives two primary ADME failures:

  • Metabolic Soft Spot: It is highly susceptible to

    
    -oxidation by Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).
    
  • CYP Inhibition: The basic nitrogen can coordinate directly with the heme iron of CYP enzymes, causing potent, reversible Type II inhibition, leading to drug-drug interactions (DDIs).

Comparative Analysis: Structural Modifications & ADME Outcomes

We compare three market-approved inhibitors to illustrate how structural "tuning" of the pyridine scaffold alters the ADME profile.

Case Study A: Sorafenib vs. Regorafenib (The Fluorine Switch)

Sorafenib utilizes a pyridine-carboxamide scaffold. Regorafenib is structurally identical except for a single fluorine atom on the central phenyl ring. This "atomic edit" profoundly shifts the metabolic profile.

FeatureSorafenib (Nexavar)Regorafenib (Stivarga)ADME Impact Analysis
Scaffold

-methyl-2-pyridinecarboxamide
Fluorinated analogPyridine ring remains the hinge binder in both.
LogP ~3.8~4.2The Fluorine increases lipophilicity, slightly reducing aqueous solubility but enhancing membrane permeability.
Metabolism Major: CYP3A4 (

-oxidation)
Major: CYP3A4 (Hydroxylation &

-oxidation)
Crucial Insight: Regorafenib undergoes slower elimination. The fluorine atom blocks a specific metabolic site on the phenyl ring and alters the electron density of the system, prolonging half-life.
Active Metabolites Pyridine

-oxide (Active)
M-2 (

-oxide) and M-5 (

-oxide + demethylated)
Both drugs generate active pyridine

-oxides, contributing to therapeutic efficacy but also hepatotoxicity risks.
Case Study B: Crizotinib (The 2-Aminopyridine Optimization)

Crizotinib employs a 2-aminopyridine core.[1][2][3][4][5][6][7][8] This is a deliberate medicinal chemistry strategy to mitigate the "pyridine liability."

  • Basicity Modulation: The amino group at the 2-position donates electron density into the ring, but also allows for specific H-bond networks.

  • Transporter Effects: Crizotinib is a P-glycoprotein (P-gp) substrate, limiting its brain penetration (CNS distribution) compared to newer generation pyridine/macrocyclic inhibitors like Lorlatinib.

  • Solubility: The 2-aminopyridine core generally offers better solubility profiles at physiological pH compared to the pyridine-carboxamides of Sorafenib.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways inherent to the pyridine scaffold in kinase inhibitors.

MetabolicFate Parent Pyridine-Based Inhibitor (Parent) CYP_Heme CYP Heme Coordination Parent->CYP_Heme Reversible Inhibition (Type II Binding) N_Oxide Pyridine N-Oxide (Active/Toxic Metabolite) Parent->N_Oxide FMO / CYP3A4 (N-Oxidation) C_Hydrox Ring Hydroxylation (Phase I) Parent->C_Hydrox CYP Oxidative Attack N_Oxide->Parent In vivo reduction (Rare) Glucuronide O-Glucuronide (Phase II Excretion) C_Hydrox->Glucuronide UGT Enzymes

Figure 1: The metabolic bifurcation of pyridine-based inhibitors. Note the competition between productive metabolism (Hydroxylation) and liability pathways (N-oxidation and Heme coordination).

Experimental Protocol: Microsomal Stability Profiling

To objectively assess the metabolic liability of a pyridine-based lead compound, a standardized Microsomal Stability Assay is required. This protocol is designed to be self-validating using internal controls.

Principle

The test compound is incubated with liver microsomes (human/mouse/rat) fortified with NADPH.[9][10] The disappearance of the parent compound is monitored via LC-MS/MS to calculate Intrinsic Clearance (


).
Materials & Reagents[5][11]
  • Liver Microsomes: 20 mg/mL protein concentration (Corning or XenoTech).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase.
    
  • Quench Solution: Acetonitrile (ACN) containing 100 nM Tolbutamide (Internal Standard).

  • Control Compounds:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

Step-by-Step Workflow

Step 1: Pre-Incubation

  • Prepare a 1 µM solution of the test inhibitor in Phosphate Buffer (100 mM, pH 7.4).

  • Add liver microsomes to achieve a final protein concentration of 0.5 mg/mL .

  • Pre-warm plate at 37°C for 5 minutes. Critical: This prevents temperature shock kinetics.

Step 2: Reaction Initiation

  • Add the NADPH regenerating system to initiate the reaction.

  • Total reaction volume: 100 µL per well.

Step 3: Sampling (Time-Course)

  • Sample at

    
     minutes.
    
  • At each time point, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution .

  • Why: The 1:3 ratio ensures complete protein precipitation and immediate enzymatic halt.

Step 4: Analysis

  • Centrifuge plates at 4000 rpm for 20 minutes at 4°C.

  • Inject supernatant onto LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid).

  • Monitor MRM (Multiple Reaction Monitoring) transitions for Parent and Internal Standard.

Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.


Workflow Visualization: Stability Assay Cascade

AssayWorkflow Start Test Compound (1 µM) Mix Microsome Mix (0.5 mg/mL Protein) Start->Mix Incubate Incubation @ 37°C (+ NADPH) Mix->Incubate Sample Sampling Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench (Ice-Cold ACN + IS) Sample->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate CL_int & T_1/2 LCMS->Data

Figure 2: Standardized workflow for determining intrinsic clearance of pyridine-based kinase inhibitors.[11]

Conclusion & Strategic Recommendations

When designing pyridine-based kinase inhibitors, the ADME data suggests a clear optimization strategy:

  • Block the N-Oxidation: Substitution at the ortho-position of the pyridine (e.g., 2-aminopyridine in Crizotinib) sterically hinders N-oxidation and reduces CYP heme coordination.

  • Scaffold Hopping: If the pyridine nitrogen causes insurmountable CYP inhibition, consider "hopping" to a Pyrimidine or Quinoline scaffold. While this may reduce basicity, it often improves metabolic stability (as seen in the evolution from Sorafenib to Regorafenib analogs).

  • Monitor Active Metabolites: Always screen for the Pyridine

    
    -oxide metabolite early. In the case of Sorafenib, this metabolite is active and contributes to the drug's duration of action, but in other contexts, it may be a toxicophore.
    

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

  • Cui, J. J., et al. (2011).[4] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[4] Journal of Medicinal Chemistry. Link

  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening. Link

  • FDA Center for Drug Evaluation and Research. (2012). Regorafenib (Stivarga) Clinical Pharmacology and Biopharmaceutics Review. Link

  • Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[7] Bioorganic & Medicinal Chemistry Letters. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.